Astrophloxine
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
1-ethyl-2-[3-(1-ethyl-3,3-dimethylindol-1-ium-2-yl)prop-2-enylidene]-3,3-dimethylindole;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33N2.HI/c1-7-28-22-16-11-9-14-20(22)26(3,4)24(28)18-13-19-25-27(5,6)21-15-10-12-17-23(21)29(25)8-2;/h9-19H,7-8H2,1-6H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGRNGKUSEZTBMB-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C(C1=CC=CC3=[N+](C4=CC=CC=C4C3(C)C)CC)(C)C.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14696-39-0 | |
| Record name | 1,1'-Diethyl-3,3,3',3'-tetramethylindocarbocyanine Iodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Astrophloxine's Mechanism of Action in Fluorescent Staining: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Astrophloxine is a fluorescent imaging probe with a specialized mechanism of action, enabling the detection of aggregated amyloid-beta (Aβ) peptides, which are pathological hallmarks of Alzheimer's disease (AD). This technical guide provides a comprehensive overview of the core principles governing this compound's function as a fluorescent stain. It details its targeted binding, summarizes its known photophysical properties, and provides experimental protocols for its application in neuroscience research. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this compound in their studies.
Core Mechanism of Action
This compound's primary mechanism of action is its selective binding to specific conformations of Aβ aggregates, which results in a significant increase in its fluorescence intensity. It is specifically designed to target antiparallel Aβ dimers, showing a stronger fluorescence signal upon binding to these structures compared to Aβ monomers[1]. This "turn-on" fluorescent property makes it a valuable tool for detecting the early stages of Aβ aggregation.
The precise molecular interactions driving this selectivity are not fully elucidated in publicly available literature. However, it is hypothesized that the conformational constraints of the antiparallel Aβ dimer create a binding pocket that accommodates the this compound molecule in a way that restricts its rotational freedom. This restriction minimizes non-radiative decay pathways and enhances the quantum yield of fluorescence.
dot
Data Presentation
A significant challenge in providing a comprehensive profile for this compound is the limited availability of publicly accessible quantitative data on its photophysical properties. Commercial suppliers and research articles have provided some key spectral information, but a complete dataset including quantum yield and photostability has not been published.
Spectral Properties
The known spectral properties of this compound are summarized below.
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | ~540 nm | [1] |
| Emission Maximum (λem) | ~570 nm | [1] |
Comparative Photophysical Data of Indocarbocyanine Dyes
Due to the lack of published data for this compound's quantum yield and photostability, the following table presents typical performance characteristics of other well-characterized indocarbocyanine dyes to serve as a benchmark. Note: These values are not representative of this compound and are for comparative purposes only.
| Dye | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield (Φ) |
| Cyanine-3 (Cy3) | ~150,000 | ~0.15 |
| Cyanine-5 (Cy5) | ~250,000 | ~0.20 |
Experimental Protocols
The following protocols are based on information from commercial suppliers and established methodologies for the fluorescent staining of amyloid-beta aggregates. Researchers should optimize these protocols for their specific experimental conditions.
Staining of Amyloid-β Aggregates in Cerebrospinal Fluid (CSF)
This protocol is adapted from a commercially available product sheet for the analysis of Aβ aggregates in CSF samples[1].
Materials:
-
This compound stock solution
-
Binding Buffer (0.1 M sodium phosphate, 0.15 M sodium chloride, 10 mM EDTA; pH 7.2)
-
10X Protease Inhibitors
-
CSF samples
-
96-well half-area black microplate
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Sample Preparation: Prepare 1 µL of CSF sample with 1 µL of 10X protease inhibitors and dilute the mixture with 8 µL of Binding Buffer.
-
Dye Preparation: Dilute the this compound stock solution to a working concentration of 0.5 µM with Binding Buffer.
-
Staining: Add the prepared CSF samples and the diluted this compound to the wells of the 96-well microplate at a sample to dye ratio of 1:3.
-
Incubation: Incubate the plate at room temperature for a sufficient duration to allow for binding (optimization may be required).
-
Detection: Measure the fluorescence intensity using a plate reader with excitation set to ~540 nm and emission set to ~570 nm.
dot
Fluorescent Staining of Amyloid Plaques in Brain Tissue Sections
This is a general protocol for immunohistochemical staining of amyloid plaques and should be adapted and optimized for use with this compound.
Materials:
-
Formalin-fixed, paraffin-embedded brain tissue sections
-
Xylene
-
Ethanol (B145695) (100%, 95%, 70%)
-
Deionized water
-
Antigen retrieval buffer (e.g., citrate (B86180) buffer, pH 6.0)
-
Blocking buffer (e.g., PBS with 5% normal serum and 0.3% Triton X-100)
-
This compound staining solution (concentration to be optimized, e.g., 0.5-5 µM in PBS)
-
Wash buffer (e.g., PBS)
-
Antifade mounting medium
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 10 min).
-
Immerse in 100% ethanol (2 x 5 min).
-
Immerse in 95% ethanol (1 x 3 min).
-
Immerse in 70% ethanol (1 x 3 min).
-
Rinse in deionized water.
-
-
Antigen Retrieval (if necessary):
-
Incubate slides in pre-heated antigen retrieval buffer (e.g., 95-100°C for 20-30 min).
-
Allow slides to cool to room temperature.
-
Rinse in wash buffer.
-
-
Blocking:
-
Incubate sections with blocking buffer for 1 hour at room temperature to reduce non-specific binding.
-
-
Staining with this compound:
-
Incubate sections with the this compound staining solution for a predetermined optimal time (e.g., 30-60 minutes) at room temperature in the dark.
-
-
Washing:
-
Rinse slides with wash buffer (3 x 5 min) to remove unbound dye.
-
-
Mounting:
-
Mount coverslips using an antifade mounting medium.
-
-
Imaging:
-
Visualize the stained sections using a fluorescence microscope with excitation and emission filters appropriate for this compound (~540 nm excitation, ~570 nm emission).
-
Mandatory Visualizations
Logical Workflow for Novel Fluorescent Probe Evaluation
dot
References
Astrophloxine: A Technical Guide to a Versatile Indocarbocyanine Fluorophore
For Researchers, Scientists, and Drug Development Professionals
Abstract
Astrophloxine, chemically known as 1,1'-Diethyl-3,3,3',3'-tetramethylindocarbocyanine iodide, is a synthetic fluorescent dye belonging to the carbocyanine class. Characterized by its vibrant color and strong fluorescence, it has found utility in various biological and chemical research applications. This technical guide provides a comprehensive overview of this compound, including its physicochemical and spectroscopic properties, a detailed representative synthesis protocol, and diagrams illustrating its chemical synthesis workflow. Due to its nature as a synthetic dye, traditional concepts of biological discovery and signaling pathways are not applicable. The information presented herein is intended to serve as a foundational resource for researchers utilizing or considering this compound in their experimental designs.
Physicochemical Properties of this compound
This compound is a red to purple crystalline solid that is soluble in alcohols such as methanol. Its core structure consists of two quaternized indolenine rings linked by a short polymethine bridge.
| Property | Value | Source |
| IUPAC Name | 1-ethyl-2-[3-(1-ethyl-3,3-dimethylindol-1-ium-2-yl)prop-2-enylidene]-3,3-dimethylindole;iodide | N/A |
| Synonyms | DiIC2(3), 1,1'-Diethyl-3,3,3',3'-tetramethylindocarbocyanine Iodide | |
| Molecular Formula | C₂₇H₃₃IN₂ | [1] |
| Molecular Weight | 512.48 g/mol | [1] |
| Appearance | Red to dark purple powder/crystal | [2] |
| Solubility | Soluble in Methanol | N/A |
| Purity | ≥ 98% (HPLC) | [3] |
Spectroscopic Properties
This compound exhibits absorption and fluorescence in the visible spectrum, making it suitable for applications requiring excitation with common laser lines. Its fluorescence quantum yield is solvent-dependent.
| Parameter | Value | Solvent | Source |
| Absorption Maximum (λ_max) | ~540 nm | Water | [4] |
| Emission Maximum (λ_em) | ~560 nm (estimated) | Water | N/A |
| Fluorescence Quantum Yield (Φ_F) | ~0.08 | Methanol | [5] |
| Molar Extinction Coefficient (ε) | Data not available | N/A | N/A |
Note: The emission maximum is an estimation, typically red-shifted 15-30 nm from the absorption maximum for carbocyanine dyes. The fluorescence quantum yield is known to vary significantly with solvent viscosity and polarity.
Synthesis of this compound
Stage 1: Synthesis of 1-ethyl-2,3,3-trimethyl-3H-indolium iodide (Fischer-Indole based route)
The indole (B1671886) core is synthesized via the Fischer-Indole synthesis, which involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with a ketone, followed by N-alkylation.[4][5][6]
Experimental Protocol:
-
Hydrazone Formation: Phenylhydrazine is reacted with 3-methyl-2-butanone (B44728) in ethanol (B145695) with a catalytic amount of acetic acid. The mixture is refluxed for 2-4 hours to form the corresponding phenylhydrazone.
-
Cyclization (Fischer-Indole Synthesis): The solvent is removed, and a mixture of polyphosphoric acid and phosphorus pentoxide is added. The mixture is heated to 100-120 °C for 1-2 hours. The reaction is then quenched by pouring it onto ice, and the pH is adjusted to neutral with a sodium hydroxide (B78521) solution. The product, 2,3,3-trimethylindolenine (B142774), is extracted with diethyl ether.
-
Quaternization: The crude 2,3,3-trimethylindolenine is dissolved in a suitable solvent like acetonitrile. An excess of iodoethane (B44018) is added, and the mixture is heated to reflux for 6-8 hours. Upon cooling, the product, 1-ethyl-2,3,3-trimethyl-3H-indolium iodide, precipitates and can be collected by filtration and washed with cold diethyl ether.
Stage 2: Condensation to form this compound
This step involves the condensation of two molecules of the indolium salt with a single-carbon linker, typically an orthoformate.
Experimental Protocol:
-
Reaction Setup: 1-ethyl-2,3,3-trimethyl-3H-indolium iodide (2 equivalents) is suspended in pyridine (B92270) in a round-bottom flask.
-
Condensation: Triethyl orthoformate (1.1 equivalents) is added to the suspension. The mixture is heated to reflux (approximately 115-120 °C) for 2-3 hours. The color of the reaction mixture should change to a deep red/purple.
-
Isolation and Purification: The reaction mixture is cooled to room temperature. The product is precipitated by the addition of diethyl ether. The crude solid is collected by filtration.
-
Purification: The crude product is purified by recrystallization from a solvent system such as ethanol or a mixture of dichloromethane (B109758) and hexane (B92381) to yield pure this compound.
Disclaimer: This is a representative protocol. Reaction conditions, solvents, and purification methods may require optimization for best results.
Visualizations
Synthesis Workflow
The following diagram illustrates the overall workflow for the synthesis of this compound.
Caption: A workflow diagram for the representative synthesis of this compound.
General Mechanism of Carbocyanine Formation
The formation of the trimethine bridge in this compound proceeds through a condensation mechanism.
Caption: A simplified mechanism for the formation of the this compound carbocyanine dye.
Applications and Concluding Remarks
This compound's primary utility lies in its fluorescent properties. It can be used as a fluorescent stain in various microscopy techniques to label cells and cellular components.[2] Its solubility in organic solvents also makes it suitable for labeling lipophilic structures. As with other carbocyanine dyes, its photophysical properties can be sensitive to the local environment, a characteristic that can be exploited for sensing applications.
This guide has consolidated the available information on this compound to provide a technical resource for the scientific community. While data on certain properties, such as the molar extinction coefficient and a definitive, published synthesis protocol, remain elusive, the provided information serves as a robust starting point for researchers interested in this versatile fluorophore.
References
Astrophloxine: A Technical Guide to Its Spectral Properties and Characterization
For the Attention of Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral properties of Astrophloxine, a fluorescent dye belonging to the indocarbocyanine class. Due to the limited availability of publicly accessible quantitative performance data for this compound, this document establishes a framework for its characterization.[1] We present a comparative analysis with well-established indocarbocyanine dyes—Cyanine-3 (Cy3), Cyanine-5 (Cy5), and Indocyanine Green (ICG)—to serve as a benchmark.[1] Furthermore, we provide detailed experimental protocols for the determination of this compound's key spectral characteristics, enabling researchers to generate their own comparative data.
Comparative Spectral Properties of Indocarbocyanine Dyes
To provide a frame of reference for the evaluation of this compound, the following table summarizes the typical spectral properties of commonly used indocarbocyanine dyes.
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield (Φ) |
| This compound | Data not available | Data not available | Data not available | Data not available |
| Cyanine-3 (Cy3) | ~550 | ~570 | ~150,000 | ~0.15 |
| Cyanine-5 (Cy5) | ~649 | ~670 | ~250,000 | ~0.27 |
| Indocyanine Green (ICG) | ~774 | ~800 | ~200,000 | ~0.01-0.1 |
Note: The values for Cy3, Cy5, and ICG are approximate and can vary depending on the solvent and local environment.[1]
Experimental Protocols for Characterization of this compound
The following sections detail the methodologies for determining the fundamental spectral properties of this compound.
Determination of Excitation and Emission Wavelengths
The excitation and emission maxima are fundamental characteristics of a fluorophore. They are determined by measuring the fluorescence intensity while scanning across a range of excitation and emission wavelengths, respectively.
Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline, PBS). The concentration should be low enough to avoid inner filter effects.
-
Excitation Spectrum:
-
Set the spectrofluorometer to a known emission wavelength of a similar dye or an estimated emission wavelength for this compound.
-
Scan a range of excitation wavelengths (e.g., 400-600 nm).
-
The wavelength that produces the highest fluorescence intensity is the excitation maximum (λex).
-
-
Emission Spectrum:
-
Set the excitation wavelength of the spectrofluorometer to the determined λex.
-
Scan a range of emission wavelengths (e.g., 500-700 nm).
-
The wavelength at which the highest fluorescence intensity is recorded is the emission maximum (λem).
-
Determination of Molar Extinction Coefficient
The molar extinction coefficient (ε) is a measure of how strongly a substance absorbs light at a particular wavelength.[2] It is determined by applying the Beer-Lambert law.
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of this compound with a precisely known concentration in a suitable solvent.
-
Prepare Serial Dilutions: Create a series of dilutions from the stock solution.
-
Measure Absorbance: Using a UV-Vis spectrophotometer, measure the absorbance of each dilution at the determined excitation maximum (λex).
-
Plot Data: Plot the absorbance values as a function of concentration.
-
Calculate Molar Extinction Coefficient: The molar extinction coefficient (ε) is calculated from the slope of the resulting line, based on the Beer-Lambert law (A = εcl), where A is absorbance, c is concentration, and l is the path length of the cuvette (typically 1 cm).
Determination of Fluorescence Quantum Yield (Relative Method)
The fluorescence quantum yield (Φ) represents the efficiency of the fluorescence process and is defined as the ratio of photons emitted to photons absorbed.[3] The relative method involves comparing the fluorescence of the sample to a standard with a known quantum yield.[1][3]
Methodology:
-
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Solvent (e.g., ethanol or PBS)
-
Standard dye with a known quantum yield in a similar spectral region (e.g., Rhodamine 6G in ethanol, Φ = 0.95).[1]
-
This compound solution.
-
-
Procedure:
-
Prepare Solutions: Prepare stock solutions of the standard and this compound in the same solvent. From these, create a series of dilutions for both dyes with absorbances ranging from 0.01 to 0.1 at the excitation wavelength to prevent inner filter effects.[1]
-
Measure Absorbance: Use the UV-Vis spectrophotometer to measure the absorbance of each dilution at the chosen excitation wavelength.[1]
-
Measure Fluorescence Emission: In the spectrofluorometer, set the excitation wavelength to that used for the absorbance measurements. Record the fluorescence emission spectrum for each dilution of both the standard and this compound.[1]
-
Data Analysis:
-
Integrate the area under the emission curve for each measurement.[1]
-
Plot the integrated fluorescence intensity versus absorbance for both the standard and this compound.
-
Determine the gradient (slope) of the linear fit for both plots.
-
-
Calculate Quantum Yield: The quantum yield of this compound (Φ_sample) is calculated using the following equation:[1] Φ_sample = Φ_std * (Grad_sample / Grad_std) * (η_sample² / η_std²) Where:
-
Φ_std is the quantum yield of the standard.
-
Grad_sample and Grad_std are the gradients of the plots for the sample and standard, respectively.
-
η_sample and η_std are the refractive indices of the sample and standard solutions (if the same solvent is used, this term is 1).
-
-
References
Astrophloxine as a Fluorescent Probe: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Astrophloxine is an emerging fluorescent probe primarily utilized for the detection and imaging of amyloid-beta (Aβ) aggregates, which are pathological hallmarks of Alzheimer's disease.[1][2] This technical guide provides a comprehensive overview of the principles of this compound as a fluorescent probe, including its mechanism of action, available data, and detailed experimental protocols. Due to the limited publicly available quantitative data on this compound's photophysical properties, this guide also presents standardized protocols for researchers to determine these characteristics, enabling a thorough evaluation for specific research applications.
Introduction
This compound is a fluorescent dye that exhibits enhanced fluorescence upon binding to specific protein aggregates.[1] Its primary application lies in the field of neurodegenerative disease research, particularly for the detection of Aβ aggregates in various sample types, including brain tissue and cerebrospinal fluid (CSF).[1][2] this compound has been shown to preferentially bind to antiparallel Aβ dimers, leading to a significant increase in its fluorescence intensity.[1] This property allows for the visualization and potential quantification of soluble Aβ oligomers and insoluble plaques.[1][2]
Principle of Action
The precise mechanism of this compound's fluorescence enhancement upon binding to Aβ aggregates is not fully elucidated in the public domain. However, it is understood to involve the specific interaction with antiparallel dimers of Aβ.[1] This interaction is believed to restrict the intramolecular rotation of the this compound molecule, leading to a decrease in non-radiative decay pathways and a subsequent increase in fluorescence quantum yield. The probe shows a stronger fluorescence intensity when bound to Aβ dimers compared to Aβ monomers.[1]
Logical Relationship of this compound's Action
Caption: Binding of this compound to Aβ aggregates leads to enhanced fluorescence.
Physicochemical and Spectral Properties
Detailed quantitative data on the photophysical properties of this compound are not widely available in peer-reviewed literature. This section summarizes the known information and provides a comparison with a well-characterized indocarbocyanine dye, Cy3, to offer a frame of reference.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₇H₃₃IN₂ | PubChem |
| Molecular Weight | 512.47 g/mol | [1] |
| Appearance | Dark purple to black solid | [1] |
| Solubility | Soluble in DMSO (50 mg/mL) | [1] |
Table 2: Spectral Properties of this compound (Qualitative) and Cy3 (for comparison)
| Property | This compound | Cy3 (for comparison) |
| Excitation Maximum (λex) | Data not available | ~550 nm |
| Emission Maximum (λem) | Data not available | ~570 nm |
| Stokes Shift | Data not available | ~20 nm |
| Molar Extinction Coefficient (ε) | Data not available | ~150,000 cm⁻¹M⁻¹ |
| Quantum Yield (Φ) | Data not available | ~0.15 |
Experimental Protocols
Due to the lack of comprehensive published data, the following section provides both a known application protocol for this compound and standardized protocols for determining its key fluorescent properties.
Staining of Aβ Aggregates in Cerebrospinal Fluid (CSF)
This protocol is adapted from commercially available information for the analysis of Aβ aggregates in CSF samples.[1]
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Binding Buffer (0.1 M sodium phosphate, 0.15 M sodium chloride, 10 mM EDTA; pH 7.2)
-
10X Protease Inhibitors
-
CSF samples
-
96-well half-area black microplate
Procedure:
-
Sample Preparation: Prepare 1 µL of CSF samples with 1 µL of 10X protease inhibitors and dilute the mixture with 8 µL of binding buffer.[1]
-
Working Solution Preparation: Dilute the this compound stock solution to a final concentration of 0.5 µM with binding buffer.[1]
-
Staining: Add the prepared samples and the this compound working solution to the wells of the microplate at a sample to dye ratio of 1:3.[1]
-
Incubation: Incubate the plate for a specified time (optimization may be required) at room temperature, protected from light.
-
Measurement: Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission filters.
Workflow for CSF Analysis
Caption: Experimental workflow for Aβ detection in CSF with this compound.
Determination of Fluorescence Quantum Yield (Relative Method)
This protocol allows researchers to determine the quantum yield of this compound relative to a known standard.
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Solvent (e.g., DMSO, ethanol, or PBS, ensuring this compound is soluble and stable)
-
Standard dye with a known quantum yield in a similar spectral region (e.g., Rhodamine 6G in ethanol, Φ = 0.95)
Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of the standard and this compound in the chosen solvent.
-
Prepare Dilutions: Create a series of dilutions for both the standard and this compound with absorbances ranging from 0.01 to 0.1 at the excitation wavelength to minimize inner filter effects.
-
Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the selected excitation wavelength.
-
Measure Fluorescence: For each dilution, record the fluorescence emission spectrum using the spectrofluorometer, with the excitation wavelength matching the absorbance measurement.
-
Data Analysis:
-
Integrate the area under the emission curve for each measurement.
-
Plot the integrated fluorescence intensity versus absorbance for both the standard and this compound.
-
The quantum yield of this compound (Φ_sample) is calculated using the following equation:
Φ_sample = Φ_std * (Grad_sample / Grad_std) * (η_sample² / η_std²)
Where:
-
Φ_std is the quantum yield of the standard.
-
Grad_sample and Grad_std are the gradients of the plots of integrated fluorescence intensity versus absorbance.
-
η_sample and η_std are the refractive indices of the sample and standard solutions, respectively (if the same solvent is used, this term is 1).
-
-
Applications in Research and Drug Development
This compound's ability to detect Aβ aggregates makes it a valuable tool in several research areas:
-
Alzheimer's Disease Research: Studying the formation and distribution of Aβ plaques and oligomers in vitro and in vivo.[2]
-
Screening for Aβ Aggregation Inhibitors: this compound can be used in high-throughput screening assays to identify compounds that inhibit or reverse Aβ aggregation.
-
Diagnostic Development: Potential for development as a diagnostic tool for Alzheimer's disease through the detection of Aβ in biological fluids.[1]
Conclusion
This compound is a promising fluorescent probe for the specific detection of Aβ aggregates. While there is a need for more comprehensive public data on its photophysical properties, its demonstrated utility in Alzheimer's disease research is significant. The experimental protocols provided in this guide will enable researchers to thoroughly characterize this compound and effectively integrate it into their studies of amyloidogenesis and in the development of novel therapeutics.
References
Astrophloxine for Imaging Antiparallel Dimers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Astrophloxine has emerged as a noteworthy fluorescent probe with a specific affinity for targeting antiparallel dimers, a key structure in the early stages of amyloid-β (Aβ) aggregation implicated in Alzheimer's disease. Research has demonstrated its utility in detecting aggregated Aβ in both brain tissue and cerebrospinal fluid (CSF) samples from animal models of the disease.[1] A pivotal study by Lee JC, et al. in 2020 highlighted this compound's capability to preferentially bind to memory-impairing antiparallel Aβ dimers, offering a valuable tool for studying the initial pathological changes in Alzheimer's disease.[2] This technical guide provides an in-depth overview of this compound, including its mechanism of action, available data, and detailed experimental protocols for its application in imaging antiparallel dimers.
Mechanism of Action
This compound's fluorescence is significantly enhanced upon binding to its target. It is proposed that the probe intercalates within the hydrophobic pockets of the antiparallel β-sheet structure characteristic of Aβ dimers. This binding event restricts the rotational freedom of the this compound molecule, leading to a substantial increase in its fluorescence quantum yield. This "turn-on" fluorescence mechanism provides a high signal-to-noise ratio, making it suitable for sensitive detection of these specific oligomeric species.
References
Technical Guide: Initial Studies on Astrophloxine for Aβ Plaque Detection
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the foundational studies on Astrophloxine, a fluorescent probe developed for the detection of Amyloid-β (Aβ) aggregates, which are a key pathological hallmark of Alzheimer's disease (AD). The guide covers its binding characteristics, fluorescence properties, and the experimental protocols used in its initial validation.
Introduction to this compound
This compound (also referred to as APX) is a fluorescent imaging probe specifically designed to target and identify aggregated forms of Aβ peptides.[1] Early research has highlighted its potential for detecting both insoluble Aβ plaques in brain tissue and soluble Aβ oligomers in cerebrospinal fluid (CSF).[1][2] Its primary application lies in its ability to selectively bind to Aβ aggregates, particularly antiparallel dimers, and exhibit a corresponding change in its fluorescence properties, making it a valuable tool for AD research.[1]
Mechanism of Action and Binding Profile
This compound functions by binding to the β-sheet structures characteristic of amyloid fibrils and oligomers. This interaction leads to a measurable increase in its fluorescence intensity. Studies have shown that this compound exhibits a preferential binding to Aβ dimers and oligomers over Aβ monomers, a critical feature given that soluble oligomers are considered highly neurotoxic.[1][2]
Initial screening demonstrated that this compound's fluorescence response is specific to Aβ aggregates. When tested against other proteins and amino acids such as Bovine Serum Albumin (BSA), glycine, and cysteine, the interaction was minimal compared to its interaction with Aβ40.[2] Furthermore, its fluorescence increases in proportion to the concentration of Aβ42 oligomers, a characteristic that allows for quantitative assessment.[2]
In comparative studies, this compound's interaction with Aβ40 was evaluated against Thioflavin T (ThT), a widely used amyloid-binding dye.[2] Additionally, its ability to detect Aβ42 oligomers was found to be comparable to the anti-oligomer antibody A11 in dot blot and fluorescence spectroscopy assays.[2]
Quantitative Data Summary
The following tables summarize the key quantitative data from the initial evaluation of this compound.
Table 1: Fluorescence and Binding Properties of this compound
| Parameter | Value / Observation | Source |
|---|---|---|
| Excitation Wavelength (λex) | 540 nm | [1] |
| Emission Wavelength (λem) | 570 nm | [1] |
| Binding Target | Antiparallel Aβ dimers and oligomers | [1] |
| Fluorescence Change | Binds Aβ dimers with stronger fluorescence intensity than Aβ monomers.[1] |[1] |
Table 2: Summary of In Vitro and In Vivo Validation Studies
| Study Type | Model / Sample | Key Finding | Source |
|---|---|---|---|
| In Vitro Specificity | Aβ40, BSA, Glycine, Cysteine | Significant fluorescence increase with Aβ40; minimal response with controls. | [2] |
| In Vitro Oligomer Detection | Aβ42 Oligomers | Concentration-dependent increase in fluorescence, comparable to antibody A11. | [2] |
| CSF Analysis | APP/PS1 Transgenic Mice vs. Wild-Type (WT) Mice | Higher fluorescence signal detected in CSF from APP/PS1 mice.[1][2] | [1][2] |
| Ex Vivo Histochemistry | 5XFAD Transgenic Mouse Brain Tissue | Successfully co-stained Aβ plaques with anti-Aβ antibody 6E10. |[2] |
Experimental Protocols and Workflows
Detailed methodologies are crucial for replicating and building upon initial findings. The following sections describe the key experimental protocols used in the evaluation of this compound.
This protocol is used to assess the change in this compound's fluorescence upon binding to Aβ aggregates.
-
Preparation of Aβ Aggregates: Synthesized Aβ peptides (e.g., Aβ40, Aβ42) are aggregated in vitro to form monomers, oligomers, and fibrils according to established protocols.
-
Binding Reaction: this compound is added to solutions containing different species of Aβ and control molecules (e.g., BSA).
-
Fluorescence Measurement: The fluorescence emission is measured using a spectrophotometer with an excitation wavelength of 540 nm and an emission detection wavelength of 570 nm.[1]
-
Analysis: The change in fluorescence intensity is calculated to determine binding specificity and affinity.
This protocol details the use of this compound to detect soluble Aβ oligomers in CSF samples from AD mouse models.[1]
-
Sample Preparation: Collect 1 µL of CSF from both transgenic (e.g., APP/PS1) and wild-type mice.[1][2]
-
Inhibitor Addition: Add 1 µL of a 10X protease inhibitor cocktail to each CSF sample to prevent protein degradation.[1]
-
Dilution: Dilute the mixture with 8 µL of a binding buffer (0.1 M sodium phosphate, 0.15 M sodium chloride, 10 mM EDTA, pH 7.2).[1]
-
Probe Addition: Prepare a 0.5 µM solution of this compound in the same binding buffer and add it to the diluted CSF.[1]
-
Detection: Measure fluorescence intensity at λex=540 nm and λem=570 nm.[1] A higher signal in the transgenic mouse CSF compared to the wild-type indicates the presence of Aβ aggregates.[2]
This protocol is for visualizing insoluble Aβ plaques in brain tissue sections.
-
Tissue Preparation: Brain tissue from a 5XFAD transgenic mouse is harvested, fixed, and sectioned into thin slices (e.g., 40 µm).[2]
-
Staining: The brain sections are incubated with a solution containing this compound.
-
Co-staining (Optional): For validation, sections can be co-stained with a standard Aβ detection agent, such as the anti-Aβ antibody 6E10.[2]
-
Imaging: The stained sections are mounted on slides and visualized using fluorescence microscopy. The spatial overlap of the this compound signal with the signal from the validation agent (e.g., 6E10) confirms its specificity for Aβ plaques.[2]
Conclusion
The initial studies on this compound establish it as a promising fluorescent probe for the specific detection of Aβ aggregates. Its ability to identify both soluble oligomers in CSF and insoluble plaques in brain tissue makes it a versatile tool for Alzheimer's disease research. The data indicates good specificity for Aβ over other biomolecules and a quantifiable fluorescence response. The detailed protocols provided herein offer a foundation for researchers to utilize this compound in their own studies, contributing to a deeper understanding of Aβ pathology and aiding in the development of novel diagnostic and therapeutic strategies.
References
An In-depth Technical Guide to the Solubility and Stability of Astrophloxine in Biological Buffers
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest literature review, specific experimental data on the solubility and stability of Astrophloxine in biological buffers is not publicly available. This guide provides a comprehensive framework based on the physicochemical properties of closely related cyanine (B1664457) dyes, such as Indocyanine Green (ICG), and established methodologies for drug substance characterization. The provided protocols and data for analogous compounds are intended to serve as a practical guide for researchers to establish the solubility and stability profile of this compound.
Introduction to this compound
This compound is a fluorescent dye belonging to the cyanine class of compounds.[1] Its chemical structure, C27H33IN2, gives it a molecular weight of approximately 512.5 g/mol .[1] this compound is utilized as a fluorescent probe, for example, in resolving cholesterol in cell membranes.[2] Given its applications in biological systems, understanding its behavior in aqueous environments, particularly in common biological buffers, is critical for the design and interpretation of experiments.
The solubility and stability of a compound in relevant biological media are fundamental parameters that influence its utility, bioavailability, and reliability in experimental and therapeutic settings. This document outlines the expected solubility and stability characteristics of this compound based on its chemical class and provides detailed protocols for their experimental determination.
Predicted Physicochemical Properties of this compound
Based on its classification as a cyanine dye, this compound is predicted to have the following general characteristics:
-
Limited Aqueous Solubility: Cyanine dyes are often characterized by poor solubility in aqueous solutions.
-
pH-Dependent Solubility: The solubility of ionizable compounds can be significantly influenced by the pH of the medium.
-
Potential for Aggregation: In aqueous environments, cyanine dyes have a tendency to form aggregates, which can alter their spectral properties and reduce their effective concentration.
-
Sensitivity to Light and Oxidizing Agents: The polymethine chain in cyanine dyes is susceptible to photobleaching and oxidative degradation.
Solubility of Cyanine Dyes in Biological Buffers: An Analogous Case Study of Indocyanine Green (ICG)
Due to the absence of specific data for this compound, the solubility of Indocyanine Green (ICG), a structurally related cyanine dye, is presented as an illustrative example.
Table 1: Solubility of Indocyanine Green (ICG) in Various Solvents
| Solvent | Temperature (°C) | pH | Solubility |
| Phosphate-Buffered Saline (PBS) | Not Specified | 7.2 | ~0.5 mg/mL |
| Water | Not Specified | Neutral | ~1 mg/mL |
| Ethanol | Not Specified | Not Applicable | ~1 mg/mL |
| Dimethyl Sulfoxide (DMSO) | Not Specified | Not Applicable | ~10 mg/mL |
| Dimethylformamide (DMF) | Not Specified | Not Applicable | ~10 mg/mL |
This data is compiled from various sources and should be considered approximate.
Stability of Cyanine Dyes in Biological Buffers
The stability of cyanine dyes in aqueous solutions is a significant concern. Degradation can occur through several pathways, leading to a loss of fluorescence and the formation of potentially interfering byproducts.
Factors Influencing Stability:
-
pH: Both acidic and basic conditions can catalyze the degradation of cyanine dyes.
-
Temperature: Higher temperatures generally accelerate degradation rates.
-
Light Exposure: Photodegradation is a common issue for fluorescent dyes.
-
Presence of Oxidizing or Reducing Agents: The chemical environment of the buffer can significantly impact stability.
-
Buffer Composition: Some buffer components may interact with the dye and affect its stability.
General Stability Profile:
Aqueous solutions of many cyanine dyes are not stable for extended periods. It is often recommended to prepare fresh solutions or use them within a short timeframe (e.g., 24 hours) when stored at 2-8°C and protected from light.
Experimental Protocols for Determining Solubility and Stability
Researchers can determine the solubility and stability of this compound using the following established methods.
This method is considered the gold standard for determining the equilibrium solubility of a compound.[3]
Protocol:
-
Preparation of Buffers: Prepare a series of biologically relevant buffers (e.g., Phosphate-Buffered Saline, TRIS, HEPES) at various pH levels (e.g., 5.0, 7.4, 9.0).
-
Sample Preparation: Add an excess amount of this compound powder to a known volume of each buffer in a sealed, clear container (e.g., glass vial). The presence of undissolved solid is necessary to ensure saturation.
-
Equilibration: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-72 hours) to reach equilibrium. A preliminary experiment can determine the time required to reach a plateau in concentration.
-
Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation at a high speed, followed by careful collection of the supernatant. Filtration through a low-binding filter (e.g., 0.22 µm PVDF) can also be used.
-
Quantification: Analyze the concentration of this compound in the supernatant using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[4][5]
-
Data Analysis: The measured concentration represents the equilibrium solubility of this compound in that specific buffer at the tested temperature and pH.
Caption: Workflow for Equilibrium Solubility Determination.
Stability studies are designed to evaluate how the quality of a substance varies with time under the influence of environmental factors.
Protocol:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to a known starting concentration in the desired biological buffers.
-
Storage Conditions: Aliquot the solutions into sealed, light-protected containers and store them under various conditions:
-
Long-term: 2-8°C
-
Accelerated: 25°C/60% RH, 40°C/75% RH
-
Photostability: Exposure to a controlled light source
-
-
Time Points: At specified time intervals (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), withdraw samples from each storage condition.
-
Analysis: Analyze the samples for:
-
Data Analysis: Plot the concentration of this compound versus time for each condition to determine the degradation rate and shelf-life.
Caption: Workflow for Stability Assessment of this compound.
Potential Degradation Pathways
While specific degradation pathways for this compound have not been documented, based on the chemistry of other cyanine dyes, the following are plausible routes of degradation in aqueous solutions:
-
Oxidative Cleavage: The polymethine chain is susceptible to attack by reactive oxygen species, leading to the cleavage of the conjugated system and a loss of color and fluorescence.
-
Hydrolysis: The iminium groups in the heterocyclic rings can be susceptible to hydrolysis, particularly at extreme pH values.
-
Photodegradation: Excitation by light can lead to the formation of reactive intermediates that can undergo various reactions, including cyclization, isomerization, and fragmentation.
The identification of degradation products would require techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS).
Conclusion
This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of this compound in biological buffers, based on the properties of related cyanine dyes. While specific experimental data for this compound is currently lacking, the detailed protocols provided herein offer a clear roadmap for researchers to determine these critical parameters. A thorough understanding of this compound's behavior in aqueous environments is essential for its effective and reliable use in research and development. The generation and publication of such data would be of significant value to the scientific community.
References
- 1. This compound | C27H33IN2 | CID 9871053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tebubio.com [tebubio.com]
- 3. lup.lub.lu.se [lup.lub.lu.se]
- 4. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 5. youtube.com [youtube.com]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 7. Evaluation of color changes during stability studies using spectrophotometric chromaticity measurements versus visual examination - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Safety and Handling of Astrophloxine
Disclaimer: The compound "Astrophloxine" as initially searched appears to be a specific chemical, also known by synonyms such as 1,1'-Diethyl-3,3,3',3'-tetramethylindocarbocyanine Iodide. However, the name is phonetically similar to "Azophloxine" and "Phloxine B," which are different compounds with available safety data. To provide a comprehensive guide, this document synthesizes information based on the available data for this compound (CID 9871053) and supplements it with general handling principles for similar dye compounds where specific data for this compound is limited.
Hazard Identification and Classification
Potential Health Effects:
-
Inhalation: May cause irritation to the respiratory tract.[2][4]
-
Skin Contact: May cause skin irritation.[4]
-
Ingestion: Expected to be of low hazard, though health injuries are not fully known under normal use.[4] In large quantities, it may be potentially toxic if swallowed.[2]
Data Presentation: Physicochemical and Toxicological Properties
Quantitative data for this compound and related compounds are summarized below for clear reference and comparison.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C27H33IN2 | [5] |
| Molecular Weight | 512.5 g/mol | [5] |
| IUPAC Name | (2Z)-1-ethyl-2-[(E)-3-(1-ethyl-3,3-dimethylindol-1-ium-2-yl)prop-2-enylidene]-3,3-dimethylindole;iodide | [5] |
| Synonyms | AKOS015898000, HY-112636, CS-0058710 | [5] |
Table 2: Toxicological Data for Related Compound (Phloxine B)
| Parameter | Value | Species | Source |
| Oral LD50 | 310 mg/kg | Mouse | [1] |
| Oral LD50 | 8,400 mg/kg | Rat | [1] |
Experimental Protocols
Personal Protective Equipment (PPE)
Standard laboratory PPE should be worn at all times when handling this compound. This includes:
-
Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[3]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[3] Gloves must be inspected prior to use, and proper removal techniques should be followed.[6]
-
Respiratory Protection: Not typically required under normal use with adequate ventilation. If dust is generated, a particle filter may be necessary.[3]
Handling and Storage
-
Handling: Handle in accordance with good industrial hygiene and safety practices.[4] Avoid contact with skin, eyes, and clothing.[4] Avoid the formation of dust.[6] All equipment used when handling the product must be grounded to prevent static discharge.[4] Do not eat, drink, or smoke when using the product.[4] Wash hands thoroughly after handling.[1]
-
Storage: Keep the container tightly closed in a dry and well-ventilated place.[3] Store at room temperature in the original container.[4] Store away from incompatible materials such as oxidizing agents.[3][4]
First-Aid Measures
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.[6]
-
Skin Contact: Wash off with soap and plenty of water.[6]
-
Eye Contact: Flush eyes with water as a precaution.[6] If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2]
-
Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person.[6] Do NOT induce vomiting.[2]
Spill and Waste Disposal
-
Spill Response: Sweep up and shovel the spilled material into suitable containers for disposal.[4][6] Clean the contaminated surface thoroughly.[4] Avoid dust formation.[6]
-
Waste Disposal: Dispose of contaminated gloves and other waste in accordance with applicable laws and good laboratory practices.[6]
Mandatory Visualizations
Experimental Workflow
Caption: General experimental workflow for handling this compound.
Hypothetical Signaling Pathway
References
Methodological & Application
Application Notes and Protocols: Astrophloxine for Cerebrospinal Fluid Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Astrophloxine is a fluorescent probe that selectively targets antiparallel amyloid-beta (Aβ) dimers, making it a valuable tool for studying the early stages of Aβ aggregation in Alzheimer's disease (AD) research.[1] Its application in cerebrospinal fluid (CSF) analysis allows for the detection of soluble Aβ oligomers, which are considered key neurotoxic species in the progression of AD. This document provides detailed protocols for the use of this compound in CSF analysis, along with data interpretation guidelines and visualizations of the underlying molecular pathways.
Data Presentation
The following tables summarize the quantitative data regarding the performance of this compound in detecting Aβ aggregates.
Table 1: this compound Fluorescence with Aβ42 Oligomers
| Aβ42 Oligomer Concentration (µM) | This compound Fluorescence Intensity (A.U.) |
| 0 | 100 |
| 5 | 250 |
| 10 | 400 |
| 20 | 600 |
| 40 | 850 |
Note: Data are estimated from graphical representations in scientific publications and are for illustrative purposes.
Table 2: Comparative Fluorescence of this compound and Thioflavin T with Aβ40 Aggregates
| Fluorescent Probe | Relative Fluorescence Intensity (A.U.) |
| Thioflavin T | 300 |
| This compound | 750 |
Note: Data are estimated from graphical representations in scientific publications and are for illustrative purposes, showing the relative fluorescence enhancement upon binding to Aβ40 aggregates.
Table 3: this compound Fluorescence in CSF from Wild-Type (WT) and APP/PS1 Mice
| CSF Sample | This compound Fluorescence Intensity (A.U.) |
| Wild-Type (WT) Mice | 150 |
| APP/PS1 Mice | 500 |
Note: Data are estimated from graphical representations in scientific publications and are for illustrative purposes, demonstrating the ability of this compound to detect endogenous Aβ oligomers in a mouse model of Alzheimer's disease.[1]
Experimental Protocols
Protocol 1: Preparation of Reagents
-
Binding Buffer (0.1 M Sodium Phosphate (B84403), 0.15 M Sodium Chloride, 10 mM EDTA, pH 7.2):
-
Prepare a 1 M sodium phosphate buffer stock solution (pH 7.2).
-
Prepare a 5 M sodium chloride stock solution.
-
Prepare a 0.5 M EDTA stock solution (pH 8.0).
-
To prepare 100 mL of binding buffer, combine:
-
10 mL of 1 M sodium phosphate buffer
-
3 mL of 5 M sodium chloride
-
2 mL of 0.5 M EDTA
-
Bring the final volume to 100 mL with distilled water and adjust the pH to 7.2 if necessary.
-
-
-
10X Protease Inhibitor Cocktail:
-
Prepare a 10X stock solution of a commercially available protease inhibitor cocktail according to the manufacturer's instructions.
-
-
This compound Stock Solution (1 mM):
-
Dissolve the appropriate amount of this compound powder in DMSO to make a 1 mM stock solution.
-
Store at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
This compound Working Solution (0.5 µM):
-
Dilute the 1 mM this compound stock solution in the binding buffer to a final concentration of 0.5 µM immediately before use.[1]
-
Protocol 2: Analysis of Aβ Aggregates in Cerebrospinal Fluid
-
Sample Preparation:
-
Assay Procedure:
-
Add the prepared samples and the 0.5 µM this compound working solution to the wells of a 96-well half-area black microplate.[1]
-
Use a sample to dye ratio of 1:3. For example, add 10 µL of the prepared CSF sample and 30 µL of the this compound working solution to each well for a total volume of 40 µL.[1]
-
Include appropriate controls:
-
Blank: Binding buffer only.
-
Dye only: this compound working solution in binding buffer.
-
Positive control: Aβ oligomer standards of known concentrations.
-
Negative control: CSF from wild-type animals.
-
-
Incubate the plate at room temperature (20-25°C) for 30 minutes, protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader.
-
Set the excitation wavelength to 540 nm and the emission wavelength to 570 nm.[1]
-
-
Data Analysis:
-
Subtract the fluorescence intensity of the "dye only" control from all sample readings.
-
Plot a standard curve using the fluorescence readings of the Aβ oligomer standards.
-
Determine the concentration of Aβ oligomers in the CSF samples by interpolating their fluorescence values on the standard curve.
-
Visualizations
Caption: Experimental workflow for CSF analysis using this compound.
Caption: Amyloid-β aggregation pathway and the target of this compound.
References
Quantitative Analysis of Amyloid-Beta Aggregation with Astrophloxine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The aggregation of amyloid-beta (Aβ) peptides is a central pathological hallmark of Alzheimer's disease. The ability to quantitatively monitor the formation of Aβ aggregates, particularly early-stage oligomers, is crucial for understanding disease progression and for the discovery of potential therapeutic interventions. Astrophloxine is a fluorescent probe that exhibits enhanced fluorescence upon binding to Aβ aggregates, with a notable preference for dimeric and oligomeric species.[1] This property makes it a valuable tool for the quantitative analysis of Aβ aggregation in vitro and for the detection of Aβ species in biological samples.[1][2] These application notes provide detailed protocols for the use of this compound in quantitative Aβ aggregation assays.
Principle of the Assay
The quantitative assay utilizing this compound is based on the principle of fluorescence enhancement upon binding to Aβ aggregates. In its unbound state, this compound exhibits basal fluorescence. When it interacts with the hydrophobic surfaces exposed on Aβ dimers and oligomers, its fluorescence intensity increases significantly. This increase in fluorescence is proportional to the concentration of Aβ aggregates, allowing for their quantification.[2]
Data Presentation
Quantitative Analysis of Aβ42 Oligomer Detection
The following table summarizes the fluorescence response of this compound to increasing concentrations of pre-formed Aβ42 oligomers. The data demonstrates a clear concentration-dependent increase in fluorescence intensity, highlighting the suitability of this compound for quantitative measurements.
| Aβ42 Oligomer Concentration (µM) | Relative Fluorescence Intensity (Arbitrary Units) |
| 0 | 100 |
| 1.25 | 250 |
| 2.5 | 400 |
| 5 | 650 |
| 10 | 900 |
Note: Data is estimated from graphical representations in scientific literature.[2] Actual fluorescence units will vary depending on experimental conditions and instrumentation.
Experimental Protocols
Preparation of Monomeric Aβ42 Stock Solution
A critical first step in performing reproducible Aβ aggregation assays is the preparation of a homogenous, monomeric stock solution of the Aβ peptide. This process removes any pre-existing aggregates or "seeds" that could interfere with the kinetic analysis.
Materials:
-
Lyophilized Aβ42 peptide
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Ice
-
Microcentrifuge tubes
Protocol:
-
Dissolve the lyophilized Aβ42 peptide in HFIP to a concentration of 1 mg/mL.
-
Incubate the solution at room temperature for 1-2 hours to ensure the peptide is fully monomerized.
-
Aliquot the HFIP-treated Aβ42 solution into microcentrifuge tubes.
-
Evaporate the HFIP under a gentle stream of nitrogen gas or in a speed vacuum concentrator to form a thin peptide film at the bottom of the tubes.
-
Store the dried peptide films at -80°C until use.
-
Immediately before use, reconstitute the dried Aβ42 peptide film in anhydrous DMSO to a concentration of 5 mM.
-
Sonicate the DMSO stock solution for 10 minutes in a water bath sonicator to ensure complete dissolution.
-
This 5 mM Aβ42 in DMSO stock is now ready for dilution into the aggregation buffer.
In Vitro Aβ42 Aggregation Assay
This protocol describes a typical in vitro aggregation assay to monitor the formation of Aβ42 aggregates over time using this compound.
Materials:
-
Monomeric Aβ42 stock solution (5 mM in DMSO)
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Aggregation Buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)
-
96-well black, clear-bottom microplate
-
Plate reader with fluorescence detection capabilities
Protocol:
-
Prepare the Reaction Mixture:
-
In a microcentrifuge tube, prepare the reaction mixture by diluting the monomeric Aβ42 stock solution into the aggregation buffer to the desired final concentration (e.g., 10 µM).
-
Add this compound to the reaction mixture to a final concentration of 0.5-5 µM. The optimal concentration should be determined empirically.
-
Include a control well containing the aggregation buffer and this compound without the Aβ42 peptide to measure background fluorescence.
-
-
Incubation and Measurement:
-
Pipette the reaction mixture into the wells of the 96-well microplate.
-
Place the microplate in a plate reader pre-set to the desired incubation temperature (typically 37°C).
-
Set the plate reader to take fluorescence measurements at regular intervals (e.g., every 15-30 minutes) for the desired duration of the experiment (e.g., 24-48 hours).
-
Configure the fluorescence reader with the appropriate excitation and emission wavelengths for this compound (specific wavelengths should be determined from the manufacturer's specifications or experimentally).
-
Enable shaking of the plate between readings to promote aggregation.
-
-
Data Analysis:
-
Subtract the background fluorescence (from the control well) from the fluorescence readings of the Aβ42-containing wells at each time point.
-
Plot the background-subtracted fluorescence intensity against time to generate an aggregation curve.
-
The resulting sigmoidal curve will represent the kinetics of Aβ42 aggregation, with a lag phase, an exponential growth phase, and a plateau phase.
-
Analysis of Aβ Aggregates in Cerebrospinal Fluid (CSF)
This protocol provides a method for the detection of Aβ aggregates in CSF samples.[1]
Materials:
-
CSF samples
-
10X Protease Inhibitor Cocktail
-
Binding Buffer (0.1 M sodium phosphate, 0.15 M sodium chloride, 10 mM EDTA; pH 7.2)
-
This compound working solution (0.5 µM in Binding Buffer)
-
96-well black microplate
-
Fluorescence plate reader
Protocol:
-
Prepare CSF samples by mixing 1 µL of CSF with 1 µL of 10X protease inhibitors.
-
Dilute the mixture with 8 µL of Binding Buffer.[1]
-
Prepare the this compound working solution by diluting the stock solution to 0.5 µM in Binding Buffer.[1]
-
In a 96-well microplate, add the prepared CSF samples to individual wells.
-
Add the this compound working solution to each well.
-
Incubate the plate at room temperature for a specified period (e.g., 30 minutes), protected from light.
-
Measure the fluorescence intensity using a plate reader with the appropriate excitation and emission wavelengths for this compound.
Visualizations
Aβ Aggregation Pathway
Caption: The pathway of amyloid-beta aggregation from monomers to insoluble fibrils.
Experimental Workflow for In Vitro Aβ Aggregation Assay
Caption: Workflow for the quantitative analysis of Aβ aggregation using this compound.
This compound Binding to Aβ Dimers
Caption: this compound preferentially binds to Aβ dimers, leading to increased fluorescence.
References
Astrophloxine for High-Resolution Microscopy of Neural Tissues: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Astrophloxine is a fluorescent imaging probe belonging to the indocarbocyanine dye family, recognized for its utility in targeting and visualizing specific biomolecular structures within neural tissues.[1][2] Notably, this compound has demonstrated efficacy in the detection of aggregated amyloid-β (Aβ) in brain tissue and cerebrospinal fluid (CSF) samples, making it a valuable tool for research in neurodegenerative diseases such as Alzheimer's disease.[3] This document provides detailed application notes and protocols for the use of this compound in high-resolution microscopy of neural tissues, tailored for researchers, scientists, and professionals in drug development. While comprehensive quantitative performance data for this compound is still emerging, this guide offers protocols to enable researchers to generate comparative data against well-established fluorescent dyes.[1]
Quantitative Performance Comparison
A direct quantitative comparison of this compound with other indocarbocyanine dyes is challenging due to limited published data on its quantum yield, photostability, and signal-to-noise ratio.[1] The following tables provide typical performance characteristics of commonly used dyes like Cy3, Cy5, and Indocyanine Green (ICG) to serve as a benchmark for evaluating this compound.[1] Protocols for determining these parameters for this compound are provided in the experimental section.
Table 1: Spectral Properties of Selected Indocarbocyanine Dyes
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) |
| This compound | Data to be determined | Data to be determined | Data to be determined |
| Cyanine-3 (Cy3) | ~550 | ~570 | ~150,000 |
| Cyanine-5 (Cy5) | ~649 | ~670 | ~250,000 |
| Indocyanine Green (ICG) | ~774 | ~800 | ~200,000 |
Table 2: Photophysical Properties of Selected Indocarbocyanine Dyes
| Dye | Quantum Yield (Φ) | Photostability (t₁/₂ in min) | Signal-to-Noise Ratio (SNR) |
| This compound | Data to be determined | Data to be determined | Data to be determined |
| Cyanine-3 (Cy3) | ~0.15 | Variable | Variable |
| Cyanine-5 (Cy5) | ~0.20 | Variable | Variable |
| Indocyanine Green (ICG) | ~0.01-0.1 | Variable | Variable |
Experimental Protocols
Protocol 1: Staining of Aggregated Aβ in Brain Tissue Sections
This protocol is adapted for the use of this compound in identifying Aβ plaques in fixed brain tissue, a common application in Alzheimer's disease research.
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Paraformaldehyde (PFA) for fixation
-
Blocking buffer (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100)
-
Mounting medium
-
Microscope slides and coverslips
-
Fluorescence microscope
Procedure:
-
Tissue Preparation:
-
Perfuse the animal with ice-cold PBS followed by 4% PFA in PBS.
-
Excise the brain and post-fix in 4% PFA for 24 hours at 4°C.
-
Cryoprotect the brain by immersing it in 30% sucrose (B13894) in PBS at 4°C until it sinks.
-
Freeze the brain and cut 20-40 µm thick sections using a cryostat.
-
Mount sections on microscope slides.
-
-
Staining:
-
Wash the sections three times with PBS for 5 minutes each.
-
Permeabilize the sections with 0.3% Triton X-100 in PBS for 15 minutes.
-
Wash three times with PBS for 5 minutes each.
-
Incubate sections in blocking buffer for 1 hour at room temperature.
-
Dilute the this compound stock solution to a working concentration (e.g., 0.5 µM) in the binding buffer (0.1 M sodium phosphate, 0.15 M sodium chloride, 10 mM EDTA; pH 7.2).[3]
-
Incubate the sections with the this compound working solution for 1-2 hours at room temperature, protected from light.
-
Wash the sections three times with PBS for 10 minutes each.
-
-
Mounting and Imaging:
-
Mount the coverslips onto the slides using an appropriate mounting medium.
-
Image the stained sections using a fluorescence or confocal microscope with appropriate filter sets for this compound's spectral properties.
-
Protocol 2: Detection of Aggregated Aβ in Cerebrospinal Fluid (CSF)
This protocol outlines the procedure for using this compound to detect soluble Aβ oligomers in CSF samples.[3]
Materials:
-
CSF samples
-
10X protease inhibitors
-
Binding buffer (0.1 M sodium phosphate, 0.15 M sodium chloride, 10 mM EDTA; pH 7.2)[3]
-
This compound solution (0.5 µM in binding buffer)[3]
-
96-well half-area black microplate[3]
Procedure:
-
Sample Preparation:
-
Prepare 1 µL of CSF samples with 1 µL of 10X protease inhibitors.
-
Dilute the mixture with 8 µL of binding buffer.[3]
-
-
Staining:
-
Add individual samples and the 0.5 µM this compound solution to the wells of a 96-well microplate at a sample to dye ratio of 1:3.[3]
-
-
Measurement:
-
Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths. This compound exhibits stronger fluorescence intensity when bound to Aβ dimers compared to monomers.[3]
-
Protocol 3: Assessment of Photostability
This protocol allows for the quantitative evaluation of this compound's resistance to photobleaching.[1]
Materials:
-
Fluorescence microscope with a stable light source and camera
-
Image analysis software (e.g., ImageJ/Fiji)
-
This compound solution at a working concentration
-
Microscope slides and coverslips
Procedure:
-
Sample Preparation:
-
Place a droplet of the this compound solution on a microscope slide and cover with a coverslip.
-
Seal the edges to prevent evaporation.
-
-
Image Acquisition:
-
Focus on the sample and set the imaging parameters (e.g., excitation intensity, exposure time).
-
Acquire a time-lapse series of images of the same field of view at regular intervals (e.g., every 30 seconds for 10 minutes).[1]
-
-
Data Analysis:
-
Using image analysis software, measure the mean fluorescence intensity of a region of interest (ROI) for each image in the time series.[1]
-
Plot the normalized fluorescence intensity as a function of time. The rate of fluorescence decay indicates photostability. A slower decay rate signifies higher photostability.[1]
-
Calculate the time taken for the fluorescence to decrease to 50% of its initial value (t₁/₂) as a quantitative measure.[1]
-
Visualized Workflows
Caption: Workflow for staining neural tissue sections with this compound.
Caption: Workflow for assessing the photostability of this compound.
Mechanism of Action in Aβ Detection
This compound's utility in Alzheimer's disease research stems from its ability to specifically target and bind to antiparallel β-sheet structures, which are characteristic of aggregated Aβ oligomers and fibrils.[3] Upon binding, the fluorescence of this compound is significantly enhanced, allowing for the sensitive detection of these pathological protein aggregates. This mechanism enables the visualization of Aβ plaques in brain tissue and the quantification of soluble Aβ oligomers in CSF.[3]
Caption: Mechanism of this compound fluorescence enhancement upon binding to Aβ.
Conclusion
This compound presents a promising fluorescent tool for the investigation of neural tissues, particularly in the context of neurodegenerative diseases involving amyloid aggregation. While further characterization of its photophysical properties is warranted, the provided protocols offer a solid foundation for researchers to effectively utilize this compound in their studies and to generate the necessary data for a comprehensive evaluation of its performance. The ability to visualize and quantify Aβ aggregates with high sensitivity makes this compound a valuable addition to the neuroscience research toolkit.
References
Astrophloxine for Extracellular Vesicle Labeling: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The labeling of extracellular vesicles (EVs) is a critical step for their visualization, tracking, and functional analysis. Lipophilic dyes are a common choice for EV labeling due to their ability to intercalate into the lipid bilayer of vesicles. Astrophloxine, a member of the indocarbocyanine dye family, presents a potential new tool for this application. However, a comprehensive dataset on its performance for EV labeling is not yet publicly available.
This document provides a comparative framework for researchers to evaluate this compound against established lipophilic dyes. It includes detailed protocols for EV isolation, labeling, and characterization, as well as methods to determine key performance metrics of a fluorescent dye. By following these protocols, researchers can generate robust and comparable data to assess the suitability of this compound for their specific research needs.
Comparative Data of Lipophilic Dyes for EV Labeling
To provide a benchmark for the evaluation of this compound, the following tables summarize the known properties of commonly used lipophilic dyes for EV labeling. It is important to note that these values can be influenced by the experimental conditions, such as the solvent, temperature, and the biological environment.
Table 1: Spectral Properties of Common Lipophilic Dyes
| Dye | Excitation Max (nm) | Emission Max (nm) | Color |
| DiO | 487[1] | 501[1] | Green |
| DiI | 549[2] | 565[2] | Orange-Red |
| PKH26 | 551[3] | 567[3] | Red |
| PKH67 | 490 | 502[4] | Green |
| This compound | User Determined | User Determined | User Determined |
Table 2: Performance Characteristics of Common Lipophilic Dyes
| Dye | Quantum Yield (Φ) | Photostability | Cytotoxicity |
| DiO | 0.51[1] | Good | Generally low at working concentrations. |
| DiI | ~0.07 (in methanol)[5] | High; suitable for long-term tracking.[6] | Low at typical labeling concentrations (1-5 μM).[2] Some studies show no significant cytotoxic effects up to 72 hours.[7] |
| PKH26 | 0.40[8] | Highly stable, suitable for long-term in vivo studies (half-life > 100 days). | Low chemical toxicity up to 5 µM, but can exhibit phototoxicity upon light exposure.[9][10] Can form aggregates that may be taken up by cells, leading to false positives.[11] |
| PKH67 | Not specified | Stable, with an in vivo fluorescence half-life of 10-12 days.[12][13] | Low, non-toxic, and does not affect cell growth or proliferation.[14] |
| This compound | User Determined | User Determined | User Determined |
Experimental Protocols
Isolation of Extracellular Vesicles from Cell Culture Supernatant by Ultracentrifugation
This protocol describes a standard method for isolating EVs from conditioned cell culture media.
Materials:
-
Conditioned cell culture medium
-
Phosphate-buffered saline (PBS), sterile and ice-cold
-
Protease inhibitor cocktail
-
Ultracentrifuge tubes
-
Refrigerated centrifuge and ultracentrifuge
Procedure:
-
Cell Culture: Culture cells in media supplemented with EV-depleted fetal bovine serum (FBS). To prepare EV-depleted FBS, ultracentrifuge the FBS at 100,000 x g for 18 hours at 4°C and collect the supernatant.
-
Harvest Conditioned Media: Collect the conditioned medium from cell cultures that are approximately 70-80% confluent.
-
Low-Speed Centrifugation: Centrifuge the collected medium at 300 x g for 10 minutes at 4°C to pellet live cells.
-
Mid-Speed Centrifugation: Carefully transfer the supernatant to a new tube and centrifuge at 2,000 x g for 20 minutes at 4°C to remove dead cells and large apoptotic bodies.
-
High-Speed Centrifugation: Transfer the supernatant to an ultracentrifuge tube and centrifuge at 10,000 x g for 30 minutes at 4°C to pellet larger vesicles and cellular debris.
-
Ultracentrifugation: Carefully transfer the supernatant to a new ultracentrifuge tube and centrifuge at 100,000 x g for 70-90 minutes at 4°C to pellet the EVs.
-
Washing: Discard the supernatant and resuspend the EV pellet in a large volume of sterile, ice-cold PBS containing a protease inhibitor cocktail.
-
Final Ultracentrifugation: Centrifuge again at 100,000 x g for 70-90 minutes at 4°C.
-
Resuspension: Discard the supernatant and resuspend the final EV pellet in a small volume of sterile PBS or another appropriate buffer for downstream applications.
Workflow for EV Isolation
Labeling of Extracellular Vesicles with a Lipophilic Dye (e.g., this compound)
This protocol provides a general procedure for labeling isolated EVs with a lipophilic dye. Optimization of dye concentration and incubation time is recommended for each new dye and EV type.
Materials:
-
Isolated EVs in PBS
-
Lipophilic dye stock solution (e.g., this compound in DMSO or ethanol)
-
Diluent (e.g., Diluent C for PKH dyes, or serum-free medium/PBS for DiI/DiO)
-
Bovine Serum Albumin (BSA) solution (e.g., 1% in PBS) or EV-depleted FBS to stop the reaction
-
Size exclusion chromatography (SEC) columns or ultracentrifuge for purification
Procedure:
-
Prepare Dye Solution: Dilute the lipophilic dye stock solution in the appropriate diluent to a 2X working concentration.
-
Prepare EV Suspension: Resuspend the isolated EVs in the same diluent to a 2X final desired concentration.
-
Labeling Reaction: Rapidly add an equal volume of the 2X dye solution to the 2X EV suspension and mix gently by pipetting. The final concentration of the dye should be optimized (typically in the low µM range).
-
Incubation: Incubate the mixture for 1-5 minutes at room temperature. The optimal incubation time may vary.
-
Stop Staining: Stop the labeling reaction by adding an equal volume of 1% BSA or EV-depleted FBS. Incubate for 1 minute.
-
Purification of Labeled EVs: Remove unbound dye to prevent the formation of dye aggregates that can be mistaken for EVs.
-
Size Exclusion Chromatography (SEC): This is the recommended method. Apply the labeling mixture to an SEC column and collect the fractions. The labeled EVs will elute in the earlier fractions, while the smaller, unbound dye molecules and dye-protein complexes will elute later.
-
Ultracentrifugation: Alternatively, bring the volume of the mixture up with PBS and ultracentrifuge at 100,000 x g for 70-90 minutes at 4°C. Carefully remove the supernatant containing the unbound dye and resuspend the labeled EV pellet in fresh PBS.
-
-
Characterization: Characterize the labeled EVs using methods such as Nanoparticle Tracking Analysis (NTA) and flow cytometry.
Workflow for EV Labeling and Purification
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. grokipedia.com [grokipedia.com]
- 3. PKH 26 | TargetMol [targetmol.com]
- 4. abpbio.com [abpbio.com]
- 5. Dialkylcarbocyanine and Dialkylaminostyryl Probes—Section 13.4 | Thermo Fisher Scientific - US [thermofisher.com]
- 6. biotium.com [biotium.com]
- 7. DiI labeling of human adipose-derived stem cells: evaluation of DNA damage, toxicity and functional impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lumiprobe.com [lumiprobe.com]
- 9. Phototoxicity of the fluorescent membrane dyes PKH2 and PKH26 on the human hematopoietic KG1a progenitor cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pure.kaist.ac.kr [pure.kaist.ac.kr]
- 11. A Review of Labeling Approaches Used in Small Extracellular Vesicles Tracing and Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PKH Linker Kits for Fluorescent Cell Labeling [sigmaaldrich.com]
- 13. abpbio.com [abpbio.com]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
How to reduce background fluorescence with Astrophloxine staining
Welcome to the technical support center for Astrophloxine staining. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to help you minimize background fluorescence and achieve high-quality staining results in your research.
Troubleshooting High Background Fluorescence
High background fluorescence can obscure your specific signal, making data interpretation difficult. Below are common causes and solutions to address this issue.
Diagram: Sources of Background Fluorescence
This diagram illustrates the primary contributors to unwanted background signal in fluorescence microscopy.
Caption: Major causes of background fluorescence in tissue staining.
Frequently Asked Questions (FAQs)
Q1: My entire tissue section is glowing. What is the most likely cause?
A uniform glow across the tissue is often due to autofluorescence, which can be inherent to the tissue or induced by sample preparation.[1][2] Common causes include:
-
Aldehyde Fixation: Fixatives like formalin and paraformaldehyde (PFA) can create fluorescent cross-links in proteins.[1][3] Glutaraldehyde is known to cause more autofluorescence than PFA.[3]
-
Endogenous Fluorophores: Many biological structures fluoresce naturally, such as collagen, elastin, and red blood cells.[1][2] Metabolically active cells may have high levels of NADH, which also contributes to autofluorescence.[4]
-
Lipofuscin: These are granules of oxidized proteins and lipids that accumulate with age, particularly in post-mitotic tissues like the brain and heart.[1][5] Lipofuscin fluoresces brightly across a broad spectrum of wavelengths.[2][5]
Q2: I see punctate, non-specific dots in multiple channels. What could this be?
Bright, dot-like artifacts that appear in green, red, and far-red channels are characteristic of lipofuscin granules.[1][5] This is a very common issue in aged tissues. To confirm, you can view an unstained section of the same tissue under the microscope. If the dots are still present, lipofuscin is the likely cause.
Q3: My background is high, but only in my stained sample, not my unstained control. What should I check first?
If the background is specific to the stained sample, it suggests an issue with the staining reagents or protocol.[6][7] Consider these factors:
-
Antibody Concentration: The concentration of your primary or secondary antibody may be too high, leading to non-specific binding.[6][7][8]
-
Insufficient Blocking: The blocking step is crucial to prevent antibodies from binding to non-target sites. Your blocking buffer may be inadequate or the incubation time too short.[6][8]
-
Inadequate Washing: Insufficient washing between antibody incubation steps can leave unbound antibodies behind, contributing to high background.[6][8]
-
Secondary Antibody Cross-Reactivity: Ensure your secondary antibody is specific to the host species of your primary antibody and consider using pre-adsorbed secondary antibodies to minimize off-target binding.[7]
Q4: Can my choice of fluorophore for this compound staining affect background?
Yes. Autofluorescence from sources like collagen and NADH is often strongest in the blue and green regions of the spectrum.[4] While this compound is a red dye, some autofluorescence, particularly from lipofuscin and red blood cells, can extend into the red and even far-red channels.[2] If you are performing multi-color imaging, choosing fluorophores in the far-red and near-infrared spectrum for other targets can help separate their signals from the most common sources of autofluorescence.[2][4]
Troubleshooting Workflow and Mitigation Strategies
If you are experiencing high background, follow this workflow to diagnose and solve the issue.
Diagram: Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting high background.
Data Presentation: Comparison of Autofluorescence Quenching Methods
Several chemical and physical methods can be used to reduce autofluorescence. Their effectiveness varies depending on the source of the background signal.
| Method | Target Autofluorescence Source | Pros | Cons |
| Sudan Black B (SBB) | Lipofuscin[5][9] | Highly effective for lipofuscin.[10] Simple protocol. | Can introduce non-specific background in red and far-red channels.[5][11][12] Requires ethanol (B145695), which may not be compatible with all protocols.[12] |
| Commercial Quenchers (e.g., TrueBlack®) | Lipofuscin, Collagen, Elastin, RBCs[5][9] | Effective on multiple sources.[5] Minimal introduction of new background fluorescence.[5][11] Available in aqueous solutions.[12] | Higher cost than SBB. |
| Sodium Borohydride | Aldehyde Fixation-Induced[3][4] | Can reduce background caused by cross-linking fixatives. | Results can be inconsistent.[3][4] May increase autofluorescence from red blood cells.[2] |
| Photobleaching | General Endogenous Fluorophores[13][14] | Can significantly reduce autofluorescence without chemical treatment.[13][14] Does not affect subsequent antibody binding affinity.[14] | Can be time-consuming.[14] Requires specific equipment (light source, filters).[13] Ineffective on paraffin-embedded sections unless de-waxed.[13] |
| Spectral Unmixing | All Sources | Computationally separates specific signal from background.[15][16] Very effective for complex samples with multiple fluorophores.[17] | Requires a spectral confocal microscope and specialized software.[17][18] Assumes the spectral profiles of the fluorophores are known.[15] |
Experimental Protocols
Here are detailed protocols for key background reduction techniques. Always test a new protocol on a small number of samples first.
Protocol 1: Sudan Black B Staining for Lipofuscin Quenching
This protocol is performed after completing your standard immunofluorescence staining protocol, just before mounting.
Materials:
-
Sudan Black B (SBB) powder
-
70% Ethanol
-
Phosphate-Buffered Saline (PBS)
-
Staining jars
Procedure:
-
Prepare SBB Solution (0.1% w/v): Dissolve 0.1 g of Sudan Black B powder in 100 mL of 70% ethanol. Stir overnight on a magnetic stirrer to ensure it is fully dissolved.[10] Filter the solution through a 0.2 µm filter before use. Prepare this solution fresh.[19]
-
Rinse Slides: After the final wash step of your immunofluorescence protocol, briefly rinse the slides in PBS.
-
Incubate in SBB: Immerse the slides in the 0.1% SBB solution for 10-20 minutes at room temperature in the dark.[10] Incubation time may need to be optimized for your specific tissue type.
-
Wash Excess SBB: Transfer the slides to a staining jar containing fresh 70% ethanol for 5 minutes to differentiate and remove excess SBB.
-
Rinse in PBS: Wash the slides thoroughly three times for 5 minutes each in PBS to remove all traces of ethanol.[10]
-
Mount: Immediately mount the coverslips using an aqueous anti-fade mounting medium.
Protocol 2: Photobleaching for General Autofluorescence Reduction
This protocol is performed before the blocking step of your immunofluorescence protocol.
Materials:
-
Fluorescence microscope with a broad-spectrum light source (e.g., mercury arc lamp) and appropriate filters.[13]
-
Alternatively, a dedicated photobleaching device with high-intensity LED arrays can be used.[14]
Procedure:
-
Prepare Slides: Perform all pre-staining steps, including deparaffinization, antigen retrieval, and permeabilization as required.
-
Rinse in PBS: Ensure slides are rinsed and kept hydrated in PBS.
-
Expose to Light: Place the slide on the microscope stage. Expose the tissue section to continuous, high-intensity light from the mercury arc lamp or LED array.[13][14]
-
Proceed with Staining: Once the background autofluorescence has been sufficiently reduced, remove the slide and proceed immediately with the blocking step of your immunofluorescence protocol.
-
Store in Dark: After this step, ensure all subsequent incubations and storage are performed in the dark to prevent photobleaching of your specific fluorescent labels.[20]
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. biotium.com [biotium.com]
- 3. How to Reduce Autofluorescence | Labcompare.com [labcompare.com]
- 4. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 5. zellbio.eu [zellbio.eu]
- 6. Immunofluorescence (IF/ICC) Troubleshooting: Why the immune fluorescence result has high background? | Sino Biological [sinobiological.com]
- 7. stjohnslabs.com [stjohnslabs.com]
- 8. Immunofluorescence Troubleshooting Tips [elabscience.com]
- 9. Autofluorescence Quenching | Visikol [visikol.com]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. biotium.com [biotium.com]
- 12. genetargetsolutions.com.au [genetargetsolutions.com.au]
- 13. scispace.com [scispace.com]
- 14. Simple Elimination of Background Fluorescence in Formalin-Fixed Human Brain Tissue for Immunofluorescence Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Semi-blind sparse affine spectral unmixing of autofluorescence-contaminated micrographs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scholarworks.uark.edu [scholarworks.uark.edu]
- 17. beckman.com [beckman.com]
- 18. bio-rad.com [bio-rad.com]
- 19. An optimised protocol for the detection of lipofuscin in cells cultured in vitro [protocols.io]
- 20. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
Troubleshooting guide for poor Astrophloxine staining results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during Astrophloxine staining experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a red fluorescent dye belonging to the indocarbocyanine class. It is utilized in various biological applications, including fluorescence microscopy and flow cytometry, for labeling and tracking biomolecules and cellular structures. Its chemical structure is (2Z)-1-ethyl-2-[(E)-3-(1-ethyl-3,3-dimethylindol-1-ium-2-yl)prop-2-enylidene]-3,3-dimethylindole;iodide.[1]
Q2: What are the spectral properties of this compound?
While specific quantitative data for this compound is not widely published, it is characterized as a red fluorescent dye. For comparative purposes, it is helpful to consider the spectral properties of other common indocarbocyanine dyes. A framework for comparison can be established by evaluating its performance against well-characterized dyes like Cy3 and Cy5.[2]
Q3: How should this compound be stored?
As with most fluorescent dyes, this compound should be stored in a cool, dark, and dry place to prevent degradation and photobleaching. For long-term storage, it is advisable to follow the manufacturer's specific recommendations, which typically involve refrigeration or freezing in a desiccated environment.
Q4: Is this compound related to Phloxine B?
This compound and Phloxine B are distinct dyes. Phloxine B is a xanthene dye, a derivative of fluorescein, and is commonly used as a counterstain in histology, such as in Hematoxylin-Phloxine-Saffron (HPS) staining.[3][4][5] this compound, on the other hand, is an indocarbocyanine dye. While both are fluorescent dyes, their chemical structures, spectral properties, and applications differ.
Troubleshooting Guide for Poor this compound Staining Results
This guide addresses common problems encountered during this compound staining procedures and provides systematic solutions.
Problem 1: Weak or No Fluorescent Signal
A faint or absent signal is a frequent issue in fluorescence microscopy. Follow these steps to diagnose and resolve the problem.
Initial Checks:
-
Microscope and Filter Sets: Confirm that the microscope's light source and filter sets are appropriate for the excitation and emission spectra of this compound.
-
Reagent Storage: Ensure that the this compound dye and other reagents have been stored correctly and have not expired.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for weak or no this compound signal.
Detailed Solutions:
| Potential Cause | Recommended Solution |
| Low Dye Concentration | Perform a concentration titration to determine the optimal dye concentration. Start with the manufacturer's recommended concentration and test a range of dilutions. |
| Inadequate Incubation Time or Temperature | Optimize the incubation time and temperature. Insufficient incubation can lead to weak staining.[6] |
| Poor Sample Preparation | Ensure proper fixation and permeabilization of the cells or tissue to allow the dye to access its target.[6] High concentrations of fixative may obstruct dye diffusion.[7] |
| Photobleaching | Minimize the sample's exposure to the excitation light.[8] Use an antifade mounting medium to protect the fluorophore from photobleaching.[9] |
| Incorrect pH of Staining Solution | The pH of the staining solution can affect the charge of the dye and its binding to the target. Ensure the pH of your buffer is within the optimal range for this compound. The stability of some dyes is pH-dependent.[10][11] |
Problem 2: High Background or Non-Specific Staining
High background fluorescence can obscure the specific signal, making interpretation difficult.
Initial Checks:
-
Autofluorescence: Check an unstained sample under the microscope to assess the level of natural autofluorescence in your tissue or cells.[12]
-
Reagent Purity: Ensure all buffers and solutions are freshly prepared and free of contaminants.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high background in this compound staining.
Detailed Solutions:
| Potential Cause | Recommended Solution |
| Excessive Dye Concentration | A high concentration of the dye can lead to non-specific binding and high background. Perform a titration to find the lowest concentration that still provides a strong specific signal.[13] |
| Inadequate Washing | Increase the number and duration of wash steps after staining to remove unbound dye.[6] |
| Non-specific Hydrophobic Interactions | Aldehyde-based fixatives can increase tissue hydrophobicity, contributing to background staining.[13] Consider using a blocking agent to minimize non-specific binding.[14] |
| Autofluorescence | If the tissue has high endogenous fluorescence, consider a pre-treatment step to quench autofluorescence, such as incubation with a quenching agent.[12][15] |
| Dye Precipitation | If the stain has been stored for a long time or in suboptimal conditions, it may form precipitates. Filter the staining solution before use to remove any aggregates. |
Problem 3: Staining Artifacts
Artifacts are any features that are not naturally present in the tissue and are introduced during the staining process.
Common Artifacts and Solutions:
| Artifact | Appearance | Cause | Solution |
| Precipitate | Small, dark, irregular deposits on the tissue. | Dye solution is too concentrated, old, or contaminated. | Filter the staining solution before use. Prepare fresh dye solutions.[16] |
| Uneven Staining | Patchy or inconsistent staining across the sample. | Incomplete deparaffinization, uneven reagent application, or tissue drying out during the procedure. | Ensure complete removal of paraffin (B1166041) wax.[17] Keep the tissue moist throughout the staining process.[18] |
| Bubbles | Round, clear spaces under the coverslip. | Air trapped during the mounting process. | Be careful when placing the coverslip to avoid trapping air bubbles. Use an appropriate amount of mounting medium.[19] |
| Floaters | Extraneous cells or debris on the tissue section. | Contamination of solutions or water bath. | Maintain a clean work area and use fresh, filtered reagents.[20] |
Experimental Protocols
General Protocol for this compound Staining of Cultured Cells
This protocol is a general guideline and should be optimized for your specific cell type and experimental conditions.
-
Cell Preparation:
-
Plate cells on coverslips in a multi-well plate and culture until they reach the desired confluency.
-
-
Fixation:
-
Aspirate the culture medium and wash the cells once with Phosphate-Buffered Saline (PBS).
-
Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15-20 minutes at room temperature.
-
-
Permeabilization (if targeting intracellular structures):
-
Wash the cells three times with PBS for 5 minutes each.
-
Permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 10-15 minutes at room temperature.[15]
-
-
Staining:
-
Prepare the this compound staining solution at the desired concentration in PBS.
-
Incubate the cells with the this compound solution for the optimized duration (e.g., 30-60 minutes) at room temperature, protected from light.
-
-
Washing:
-
Wash the cells three times with PBS for 5 minutes each to remove unbound dye.
-
-
Mounting:
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
-
Imaging:
-
Image the slides using a fluorescence microscope with the appropriate filter sets for this compound.
-
Protocol for Assessing Photostability
This protocol allows for the quantitative assessment of a fluorescent dye's resistance to photobleaching.[2]
-
Sample Preparation:
-
Prepare a microscope slide with a droplet of the this compound solution.
-
Cover with a coverslip and seal the edges to prevent evaporation.[2]
-
-
Image Acquisition:
-
Place the slide on the microscope stage and focus on the dye solution.
-
Set the imaging parameters (e.g., excitation intensity, exposure time) to typical values used in your experiments.[2]
-
Acquire a time-lapse series of images of the same field of view at regular intervals (e.g., every 30 seconds for 10 minutes).[2]
-
-
Data Analysis:
-
Using image analysis software, measure the mean fluorescence intensity of a region of interest (ROI) in the center of the illuminated area for each image in the time series.[2]
-
Plot the normalized fluorescence intensity as a function of time. A slower decay rate indicates higher photostability.[2]
-
The time taken for the fluorescence to decrease to 50% of its initial value (t₁/₂) can be used as a quantitative measure.[2]
-
Quantitative Data
Due to the limited publicly available quantitative performance data for this compound, the following table presents typical performance characteristics of other common indocarbocyanine dyes to serve as a benchmark. Researchers are encouraged to generate their own comparative data using the provided protocols.[2]
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield | Photostability |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available |
| Cyanine-3 (Cy3) | ~550 | ~570 | ~150,000 | ~0.15 | Moderate |
| Cyanine-5 (Cy5) | ~649 | ~670 | ~250,000 | ~0.20 | High |
| Indocyanine Green (ICG) | ~780 | ~820 | ~200,000 | ~0.01-0.1 | Low |
Signaling Pathways and Workflows
General Staining Workflow
The following diagram illustrates a typical workflow for fluorescent staining experiments.
Caption: A generalized workflow for fluorescent staining procedures.
References
- 1. This compound | C27H33IN2 | CID 9871053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Phloxine - Wikipedia [en.wikipedia.org]
- 4. stainsfile.com [stainsfile.com]
- 5. hridhanchem.com [hridhanchem.com]
- 6. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Fluorescent labeling of dendritic spines in cell cultures with the carbocyanine dye “DiI” - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - KR [thermofisher.com]
- 9. biotium.com [biotium.com]
- 10. thescipub.com [thescipub.com]
- 11. researchgate.net [researchgate.net]
- 12. Immunofluorescence Troubleshooting | Tips & Tricks [stressmarq.com]
- 13. vectorlabs.com [vectorlabs.com]
- 14. Neuroscience Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. Artefacts: A Diagnostic Dilemma – A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ethosbiosciences.com [ethosbiosciences.com]
- 18. High background in immunohistochemistry | Abcam [abcam.com]
- 19. A review of artifacts in histopathology - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Artifacts in Histologic Sections - National Diagnostics [nationaldiagnostics.com]
Astrophloxine signal-to-noise ratio improvement techniques
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to help you optimize your experiments and troubleshoot common issues to achieve the best possible signal-to-noise ratio with Astrophloxine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a fluorescent probe used for imaging. It is particularly noted for its application in targeting and detecting aggregated Aβ in brain tissue and cerebrospinal fluid, making it a valuable tool in Alzheimer's disease research.[1]
Q2: What are the spectral properties of this compound?
Due to limited publicly available data for this compound, the following table presents hypothetical spectral properties based on typical fluorescent probes in its class. Researchers are encouraged to determine these values experimentally.
| Property | Value |
| Excitation Maximum (Ex max) | ~590 nm |
| Emission Maximum (Em max) | ~610 nm |
| Molar Extinction Coefficient | >50,000 cm⁻¹M⁻¹ |
| Quantum Yield (Φ) | ~0.2 |
Q3: How can I determine the quantum yield of this compound in my experimental setup?
The quantum yield can be determined relative to a standard with a known quantum yield.[2] The quantum yield of your this compound sample (Φ_sample) can be calculated using the following equation:
Φ_sample = Φ_std * (Grad_sample / Grad_std) * (η_sample² / η_std²)
Where:
-
Φ_std is the quantum yield of the standard.
-
Grad_sample and Grad_std are the gradients from plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.
-
η_sample and η_std are the refractive indices of the sample and standard solutions, respectively.[2]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound, focusing on improving the signal-to-noise ratio.
Issue 1: Weak or No Signal
A weak or absent fluorescent signal can be due to a variety of factors, from improper reagent handling to suboptimal imaging parameters.
Troubleshooting Steps:
-
Verify Reagent Integrity: Ensure your this compound stock solution has been stored correctly at -20°C for up to one month or -80°C for up to six months to prevent degradation.[1]
-
Optimize Concentration: The optimal concentration of this compound can vary depending on the application. Perform a concentration titration to find the ideal balance between signal intensity and background.
-
Check Filter Sets: Confirm that the excitation and emission filters on your microscope are appropriate for this compound's spectral profile.
-
Confirm Target Presence: For targeted applications, such as Aβ plaque staining, ensure that your sample is expected to contain the target. Include positive and negative control samples in your experiment.
Experimental Protocol: Optimizing this compound Concentration
-
Prepare a dilution series of this compound in your binding buffer (e.g., 0.1 µM, 0.5 µM, 1 µM, 5 µM, 10 µM).
-
Stain a set of identical positive control samples with each concentration for a fixed period.
-
Wash the samples using a consistent protocol to remove unbound probe.
-
Image all samples using the same microscope settings (e.g., laser power, exposure time, gain).
-
Quantify the fluorescence intensity of the target structures and a background region for each concentration.
-
Plot the signal-to-noise ratio (Signal Intensity / Background Intensity) against the this compound concentration to determine the optimal concentration.
Issue 2: High Background Fluorescence
High background can obscure your signal and reduce the overall quality of your images. This can be caused by non-specific binding of this compound or by autofluorescence from the sample itself.[3]
Troubleshooting Steps:
-
Optimize Washing Steps: Increase the number or duration of wash steps after staining to more effectively remove unbound this compound. Consider adding a low concentration of a non-ionic detergent (e.g., 0.05% Tween-20) to the wash buffer.
-
Use Blocking Agents: For immunofluorescence applications, pre-incubating your sample with a blocking buffer (e.g., bovine serum albumin or normal serum) can reduce non-specific binding.[3]
-
Reduce Autofluorescence:
-
Chemical Quenching: Treat samples with a reducing agent like sodium borohydride.[4]
-
Photobleaching: Intentionally photobleach the background autofluorescence using a broad-spectrum light source before applying this compound.[5]
-
Spectral Unmixing: If your imaging system has a spectral detector, you can capture the emission spectrum of an unstained sample and computationally subtract it from your stained images.[4]
-
Logical Workflow for Reducing High Background
Caption: Troubleshooting workflow for high background fluorescence.
Issue 3: Photobleaching
Photobleaching is the light-induced degradation of a fluorophore, leading to a decrease in fluorescence intensity over time.[6] This can be a significant issue during time-lapse imaging or when acquiring z-stacks.
Troubleshooting Steps:
-
Minimize Exposure:
-
Use Antifade Reagents: Mount your samples in a high-quality antifade mounting medium.[7] These reagents often contain oxygen scavengers that reduce the rate of photobleaching.[7]
-
Optimize Imaging Protocol: For time-lapse experiments, increase the interval between image acquisitions to the longest duration that still captures the biological process of interest.[6]
-
Advanced Imaging Techniques: If available, consider using techniques like multiphoton or light-sheet microscopy, which can reduce photobleaching and phototoxicity.[7][9]
Experimental Protocol: Using Antifade Mounting Medium
-
Complete the Staining Protocol: After the final wash step of your this compound staining protocol, carefully remove excess buffer from the slide.
-
Apply Antifade Medium: Place a small drop of a commercial antifade mounting medium (e.g., ProLong Gold, VECTASHIELD) onto the sample.
-
Mount Coverslip: Gently lower a coverslip onto the drop of mounting medium, avoiding the introduction of air bubbles.
-
Seal the Coverslip: For long-term storage and imaging, seal the edges of the coverslip with nail polish or a specialized sealant.
-
Cure (if required): Some antifade reagents require a curing period at room temperature in the dark for optimal performance. Refer to the manufacturer's instructions.
Quantitative Data Summary
The following table provides a hypothetical comparison of this compound's performance under different conditions to guide optimization. Actual values should be determined experimentally.
| Condition | Relative Brightness (Arbitrary Units) | Photostability (Time to 50% Intensity) | Signal-to-Noise Ratio (SNR) |
| Standard Buffer | 100 | 30 s | 5 |
| Standard Buffer + Antifade | 95 | 90 s | 8 |
| Optimized Buffer (with blocking agents) + Antifade | 90 | 90 s | 15 |
Signaling Pathway and Experimental Workflow Diagrams
Experimental Workflow for this compound Staining and Imaging
Caption: General experimental workflow for this compound staining.
Decision Tree for Signal-to-Noise Ratio Optimization
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. biotium.com [biotium.com]
- 4. benchchem.com [benchchem.com]
- 5. Simple Elimination of Background Fluorescence in Formalin-Fixed Human Brain Tissue for Immunofluorescence Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biocompare.com [biocompare.com]
- 7. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 8. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. Between life and death: strategies to reduce phototoxicity in super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
Common artifacts in Astrophloxine imaging and how to avoid them
Welcome to the Technical Support Center for Astrophloxine Imaging. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot common artifacts and optimize experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general spectral properties?
This compound is a fluorescent dye used in various biological imaging applications. While specific quantitative data for this compound is not widely published, its properties can be inferred from the closely related xanthene dye, Phloxine B. Phloxine B has an absorption maximum around 540 nm and an emission maximum at approximately 564 nm.[1][2]
Q2: What are the most common artifacts encountered in this compound imaging?
The most common artifacts include:
-
Photobleaching: The irreversible loss of fluorescence due to light exposure.[3]
-
Spectral Bleed-through: The signal from one fluorophore being detected in the channel of another.
-
Non-specific Binding: The dye binding to unintended targets, leading to high background.
-
Autofluorescence: Natural fluorescence from the sample that can obscure the this compound signal.
-
Fluorophore Aggregation: Formation of dye aggregates that can alter spectral properties and cause quenching.
Q3: How can I minimize photobleaching of this compound?
To minimize photobleaching, you can:
-
Reduce the intensity of the excitation light.
-
Minimize the exposure time.
-
Use antifade mounting media.
-
Choose imaging systems with higher sensitivity to detect weaker signals.[3]
Q4: What causes non-specific binding and how can I reduce it?
Non-specific binding is often caused by hydrophobic or electrostatic interactions between the dye and cellular components.[4] To reduce it, consider:
-
Optimizing the staining protocol, including washing steps.
-
Using blocking agents.
-
Adjusting the pH or salt concentration of your buffers.[4][5]
Troubleshooting Guides
Problem 1: Weak or No Signal
| Possible Cause | Recommended Solution |
| Photobleaching | Reduce excitation light intensity and exposure time. Use an antifade reagent in your mounting medium.[3] |
| Incorrect Filter Sets | Ensure the excitation and emission filters on the microscope are appropriate for this compound's spectral profile (similar to Phloxine B: ~540 nm excitation, ~564 nm emission).[1][2] |
| Low Fluorophore Concentration | Optimize the staining concentration. Perform a titration to find the optimal concentration that gives a good signal without high background. |
| Suboptimal Staining Protocol | Review and optimize your staining protocol, including incubation times and washing steps. |
Problem 2: High Background Signal
| Possible Cause | Recommended Solution |
| Non-specific Binding | Increase the number and duration of wash steps after staining.[6] Use a blocking solution (e.g., BSA) before applying the dye. Adjust the ionic strength of the washing buffer.[4][5] |
| Autofluorescence | Image a control sample that has not been stained to assess the level of autofluorescence. Use fluorophores that emit in the far-red or near-infrared spectrum to avoid the common green/yellow autofluorescence.[7][8] Chemical treatments like Sudan Black B can also be used to quench autofluorescence.[7] |
| Fluorophore Aggregation | Prepare fresh dye solutions and centrifuge before use to remove aggregates. Optimize the dye concentration, as high concentrations can promote aggregation.[9] |
| Ambient Light Contamination | Ensure the microscope is in a dark room or enclosed to prevent ambient light from reaching the detector.[10] |
Problem 3: Signal Detected in the Wrong Channel (Spectral Bleed-through)
| Possible Cause | Recommended Solution |
| Spectral Overlap | Choose fluorophores with minimal spectral overlap with this compound. Use a spectral viewer to check for potential overlap before designing your experiment.[11] |
| Inappropriate Filter Selection | Use narrow bandpass filters to specifically collect the emission from this compound. |
| Sequential Imaging | If using multiple fluorophores, acquire images for each channel sequentially rather than simultaneously. |
| Spectral Unmixing | For advanced imaging systems, use spectral unmixing algorithms to computationally separate the signals from different fluorophores.[1] |
Quantitative Data
Disclaimer: The following quantitative data is for Phloxine B, a structurally similar xanthene dye, and is provided as a proxy for this compound due to the limited availability of published data for this compound itself.
| Parameter | Value (for Phloxine B) | Conditions | Reference |
| Fluorescence Quantum Yield | 0.67 | In ethanol | [7] |
| Absorption Maximum (λ_abs) | 550 nm | In ethanol | [7] |
| Emission Maximum (λ_em) | Not explicitly stated, but typically follows absorption | In ethanol | [7] |
| Photodegradation Half-life | 95 min | On silica (B1680970) TLC plates under visible light | [3] |
Experimental Protocols
Protocol 1: Determination of Relative Fluorescence Quantum Yield
This protocol allows for the determination of the fluorescence quantum yield of this compound relative to a known standard.
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
Solvent (e.g., ethanol)
-
Standard dye with a known quantum yield (e.g., Rhodamine 6G in ethanol, Φ = 0.95)
-
This compound solution
Procedure:
-
Prepare a series of dilutions of both the standard and this compound with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.
-
Measure the absorbance of each dilution using the UV-Vis spectrophotometer.
-
Measure the fluorescence emission spectrum for each dilution using the spectrofluorometer, exciting at the same wavelength used for absorbance measurements.
-
Integrate the area under the emission curve for each measurement.
-
Plot the integrated fluorescence intensity versus absorbance for both the standard and this compound. The slope of these plots is the gradient (Grad).
-
Calculate the quantum yield of this compound using the following equation:
Φ_sample = Φ_std * (Grad_sample / Grad_std) * (η_sample² / η_std²)
Where Φ is the quantum yield and η is the refractive index of the solvent.[10]
Protocol 2: Assessment of Photostability
This protocol provides a method to assess the photostability of this compound.
Materials:
-
Fluorescence microscope with a camera
-
Microscope slides and coverslips
-
This compound solution
-
Image analysis software
Procedure:
-
Prepare a microscope slide with a droplet of the this compound solution and cover with a coverslip.
-
Acquire a time-lapse series of images of the same field of view at regular intervals (e.g., every 30 seconds for 10 minutes) under continuous illumination.
-
Measure the mean fluorescence intensity of a region of interest (ROI) for each image in the time series using image analysis software.
-
Plot the normalized fluorescence intensity as a function of time. The rate of fluorescence decay indicates the photostability. A slower decay signifies higher photostability.[10]
Visual Troubleshooting Guides
Caption: Troubleshooting workflow for weak or no this compound signal.
Caption: Troubleshooting workflow for high background in this compound imaging.
References
- 1. Phloxine - Wikipedia [en.wikipedia.org]
- 2. hridhanchem.com [hridhanchem.com]
- 3. Visible light induced photodegradation and phototoxicity of phloxine B and uranine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phloxine B as a Probe for Entrapment in Microcrystalline Cellulose - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ema.europa.eu [ema.europa.eu]
- 6. Phloxine B phototoxicity: a mechanistic study using HaCaT keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PhotochemCAD | Phloxine B [photochemcad.com]
- 8. Tuning the concentration of dye loaded polymer films for maximum photosensitization efficiency: phloxine B in poly(2-hydroxyethyl methacrylate) - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 9. Phloxine B, a versatile bacterial stain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. blog.cellsignal.com [blog.cellsignal.com]
Astrophloxine Staining Variability in Neural Tissues: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Astrophloxine or similar phloxine-based fluorescent dyes for staining various neural tissue types. Given the limited direct public data on "this compound," this guide draws upon established principles of Phloxine B staining and general fluorescence microscopy of nervous tissue to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in neuroscience?
This compound is understood to be a fluorescent dye belonging to the xanthene class, similar to Phloxine B. These dyes are known for their bright red fluorescence and are used in histology to stain cytoplasmic components. In neuroscience, they can be employed to visualize neuronal and glial cell bodies and processes, and are particularly useful for identifying degenerating neurons.[1][2]
Q2: Why do I see different staining intensities between neurons and glial cells?
Staining variability between different neural cell types can be attributed to several factors:
-
Metabolic State: Actively metabolizing cells, such as reactive astrocytes or stressed neurons, may exhibit altered cytoplasmic pH and protein composition, affecting dye binding.
-
Cellular Integrity: Phloxine B can act as a viability stain, more intensely staining cells with compromised membranes.[3][4] Therefore, healthier cells might show weaker staining.
-
Protein Content: The dye binds to acidophilic (positively charged) proteins in the cytoplasm.[4] Neurons, with their extensive rough endoplasmic reticulum (Nissl substance), may show different staining patterns compared to glial cells like astrocytes or microglia, which have different protein profiles.[5][6]
Q3: Can this compound be used as a counterstain in immunohistochemistry (IHC)?
Yes, phloxine-based dyes are often used as a counterstain in IHC to visualize cell morphology in relation to the specific antigen being labeled. However, it is crucial to ensure spectral compatibility with the fluorophores used for your primary and secondary antibodies to avoid signal bleed-through. When using it as a counterstain, it is advisable to perform the antibody incubations first.[5]
Q4: What is the impact of tissue fixation on this compound staining?
The choice of fixative and the duration of fixation can significantly impact staining results. Aldehyde-based fixatives like paraformaldehyde (PFA) can increase tissue autofluorescence, potentially masking the desired signal.[7] Prolonged fixation in formalin can also alter tissue antigenicity and affect the binding of some dyes.[4][8] It is recommended to standardize your fixation protocol to ensure reproducible staining.
Troubleshooting Guide
This guide addresses common issues encountered during this compound staining of neural tissues.
| Problem | Possible Cause | Recommended Solution |
| Weak or No Staining | Inadequate Dye Concentration: The concentration of the staining solution may be too low. | Optimize the dye concentration by performing a titration. Start with the manufacturer's recommended concentration and test a range of dilutions. |
| Suboptimal pH of Staining Solution: The binding of phloxine dyes is pH-dependent. | Ensure the staining solution is at the correct pH as specified in the protocol. | |
| Insufficient Incubation Time: The tissue may not have been incubated in the staining solution for a sufficient duration. | Increase the incubation time. This may need to be optimized for different tissue types and thicknesses. | |
| Over-fixation of Tissue: Prolonged fixation can mask the binding sites for the dye. | Reduce fixation time or consider using a different fixation method. For some applications, antigen retrieval techniques may be beneficial.[4] | |
| High Background Staining | Excessive Dye Concentration: A high concentration of the dye can lead to non-specific binding and high background. | Reduce the concentration of the staining solution. |
| Inadequate Washing: Insufficient washing after staining can leave unbound dye in the tissue. | Increase the number and duration of wash steps after staining. | |
| Tissue Autofluorescence: Neural tissue, especially from older animals, can exhibit high levels of autofluorescence due to lipofuscin.[7][9] | Include an unstained control to assess the level of autofluorescence. Consider using autofluorescence quenching reagents like Sudan Black B or commercial alternatives.[10] Choosing dyes with longer excitation and emission wavelengths (far-red) can also help minimize autofluorescence.[9] | |
| Uneven Staining | Incomplete Deparaffinization: Residual paraffin (B1166041) in tissue sections can prevent the dye from penetrating the tissue evenly. | Ensure complete deparaffinization by using fresh xylene and adequate incubation times. |
| Uneven Tissue Section Thickness: Variations in section thickness can lead to differences in staining intensity. | Ensure consistent section thickness during microtomy. | |
| Tissue Drying During Staining: Allowing the tissue section to dry out at any stage of the staining process can cause uneven staining. | Keep the tissue sections hydrated throughout the entire staining procedure.[11] | |
| Photobleaching (Signal Fades Quickly) | Excessive Exposure to Excitation Light: Fluorophores will photobleach upon prolonged exposure to high-intensity light. | Minimize the exposure time and intensity of the excitation light. Use an anti-fade mounting medium to preserve the fluorescence signal.[12] |
| Inherent Photostability of the Dye: Some fluorescent dyes are more prone to photobleaching than others. | If photobleaching is a significant issue, consider using a more photostable dye if available for your application. |
Experimental Protocols
General Protocol for this compound (Phloxine B) Staining of Paraffin-Embedded Brain Sections
This protocol provides a general guideline. Optimization of incubation times and concentrations may be necessary for specific applications.
1. Deparaffinization and Rehydration: a. Immerse slides in two changes of xylene for 5 minutes each. b. Immerse slides in two changes of 100% ethanol (B145695) for 3 minutes each. c. Immerse slides in 95% ethanol for 3 minutes. d. Immerse slides in 70% ethanol for 3 minutes. e. Rinse slides in distilled water.
2. Staining: a. Prepare a 0.5% aqueous solution of Phloxine B.[13] (Note: The optimal concentration for "this compound" may differ and should be determined empirically). b. Immerse slides in the Phloxine B solution for 1-5 minutes. c. Briefly rinse slides in distilled water to remove excess stain.
3. Dehydration and Mounting: a. Dehydrate the sections through an ascending series of ethanol: 70%, 95%, and two changes of 100% ethanol, for 2 minutes each. b. Clear the sections in two changes of xylene for 5 minutes each. c. Mount the coverslip with a permanent, non-aqueous mounting medium. For fluorescence, use an anti-fade mounting medium.
Quantitative Data Summary
Due to the lack of specific quantitative data for "this compound," the following table provides typical parameters for Phloxine B staining, which can serve as a starting point for optimization. Staining intensity can be quantified using image analysis software like ImageJ to measure the mean gray value in regions of interest.[13]
| Parameter | Typical Range/Value | Tissue Type/Application | Notes |
| Stain Concentration | 0.1% - 1.0% (w/v) in distilled water or ethanol | General histological staining of neural tissue | Higher concentrations may increase intensity but also background. Titration is recommended. |
| Incubation Time | 1 - 10 minutes | Paraffin-embedded or frozen sections | Thicker sections may require longer incubation times. |
| Excitation Maximum | ~540 nm | Fluorescence Microscopy | Varies slightly with the solvent and binding state.[2] |
| Emission Maximum | ~564 nm | Fluorescence Microscopy | Varies slightly with the solvent and binding state.[2] |
Visualizations
References
- 1. Fluoro-Jade B: a high affinity fluorescent marker for the localization of neuronal degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phloxine B 3% solution | 0209271 | Histoline [histoline.com]
- 4. biorxiv.org [biorxiv.org]
- 5. lumiprobe.com [lumiprobe.com]
- 6. youtube.com [youtube.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. The effect of prolonged formalin fixation on the staining characteristics of archival human brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bitesizebio.com [bitesizebio.com]
- 10. biotium.com [biotium.com]
- 11. A revisit to staining reagents for neuronal tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biotium.com [biotium.com]
- 13. researchgate.net [researchgate.net]
Astrophloxine for Aβ Oligomer Detection: Technical Support Center
Welcome to the technical support center for Astrophloxine, a fluorescent probe for the detection of Amyloid-β (Aβ) oligomers. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a fluorescent imaging probe designed to target antiparallel Aβ dimers.[1] It is primarily used to detect aggregated Aβ in various samples, including brain tissue and cerebrospinal fluid (CSF), from Alzheimer's disease (AD) models.[1][2] Its fluorescence intensity increases upon binding to Aβ aggregates, with a stronger response to dimers compared to monomers.[1]
Q2: What is the proposed mechanism for this compound's specificity towards Aβ oligomers?
This compound's specificity is attributed to its ability to bind to antiparallel Aβ dimers.[1] The aggregation pathway of Aβ involves the transition from monomers to various soluble oligomeric species, and eventually to insoluble fibrils. Soluble oligomers are considered the most neurotoxic species in Alzheimer's disease.[3][4] this compound preferentially binds to early-stage aggregates (dimers), which makes it a useful tool for studying these specific pathological species.[1][2]
Q3: What are the optimal excitation and emission wavelengths for this compound?
The recommended wavelengths for detecting this compound fluorescence are an excitation wavelength (λex) of 540 nm and an emission wavelength (λem) of 570 nm.[1]
Q4: How does this compound compare to other common amyloid dyes like Thioflavin T (ThT)?
While both this compound and ThT are used to detect amyloid aggregates, they have different specificities. ThT primarily binds to the β-sheet structures characteristic of mature amyloid fibrils.[5] In contrast, this compound shows a preference for earlier-stage Aβ dimers and oligomers.[1][2] One study demonstrated that while both dyes interact with Aβ40, their binding characteristics and specificity profiles differ.[2] This makes this compound potentially more suitable for studying the formation and presence of early-stage, soluble Aβ oligomers.
Q5: Can this compound be used for in vivo imaging?
This compound has been successfully used to detect soluble Aβ oligomers in the CSF and insoluble plaques in the brain tissue of APP/PS1 transgenic mice, a model for Alzheimer's disease.[1][2] This demonstrates its potential for applications in living organisms or fresh tissue samples.
Troubleshooting Guide
Problem: High background fluorescence or low signal-to-noise ratio.
-
Q: Have you optimized the this compound concentration?
-
A: High concentrations of the dye can lead to increased background. Try titrating the this compound concentration to find the optimal balance between signal and background. A starting concentration of 0.5 µM has been suggested for CSF analysis.[1]
-
-
Q: Is your buffer composition appropriate?
-
Q: Are you using appropriate filters and imaging settings?
-
Q: Could there be interference from other molecules in the sample?
-
A: While studies show this compound has low interaction with proteins like BSA, complex biological samples may contain interfering substances.[2] Consider including additional purification or washing steps in your sample preparation. Some natural phenolic compounds can also interfere with amyloid aggregation and dye binding.[8]
-
Problem: The fluorescence signal fades quickly (photobleaching).
-
Q: Are you minimizing light exposure to your samples?
-
A: Photobleaching is the light-induced destruction of fluorophores.[9] Minimize the exposure of your stained samples to the excitation light source. Acquire images efficiently and store samples in the dark.
-
-
Q: Have you considered using an anti-fade mounting medium?
-
A: For tissue sections, using an anti-fade mounting medium can significantly reduce the rate of photobleaching during microscopy.[5]
-
-
Q: Is the excitation intensity too high?
-
A: High-intensity light can accelerate photobleaching.[9] Use the lowest possible excitation intensity that still provides a detectable signal.
-
Problem: Inconsistent or non-reproducible staining results.
-
Q: Is your Aβ oligomer preparation consistent?
-
Q: Are your storage conditions for this compound and samples optimal?
-
A: this compound stock solutions should be stored properly to maintain their integrity. For example, in solvent, storage at -80°C for up to 6 months or -20°C for up to 1 month is recommended.[1] Likewise, Aβ samples should be prepared fresh or stored under conditions that prevent further aggregation.
-
-
Q: Have you included appropriate controls in your experiment?
-
A: Always include negative controls (e.g., vehicle buffer, non-demented control tissue) to assess background and non-specific staining. Positive controls (e.g., synthetic Aβ oligomers of a known concentration) are essential for validating the staining procedure.
-
Quantitative Data Summary
The specificity and performance of this compound have been evaluated in several studies. The tables below summarize the available quantitative and qualitative data.
Table 1: Binding Specificity and Performance of this compound
| Parameter | Observation | Source(s) |
|---|---|---|
| Primary Target | Antiparallel Aβ dimers | [1] |
| Binding Preference | Binds Aβ dimers with stronger fluorescence than Aβ monomers. | [1] |
| Cross-Reactivity | Minimal fluorescence interaction observed with Bovine Serum Albumin (BSA), glycine, and cysteine. | [2] |
| In Vitro Validation | Shows increasing fluorescence with increasing concentrations of Aβ42 oligomers, comparable to the anti-oligomer antibody A11. | [2] |
| In Vivo Validation | Higher fluorescence signal in CSF from APP/PS1 mice compared to wild-type mice. Co-stains with anti-Aβ antibody 6E10 in 5XFAD mouse brain tissue. |[2] |
Table 2: Spectral Properties of this compound and Other Common Fluorophores A direct quantitative comparison of quantum yield and photostability for this compound is limited by publicly available data. This table serves as a benchmark for evaluation.[7]
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield |
|---|---|---|---|---|
| This compound | 540 | 570 | Not Reported | Not Reported |
| Cyanine-3 (Cy3) | ~550 | ~570 | ~150,000 | ~0.31 |
| Cyanine-5 (Cy5) | ~649 | ~670 | ~250,000 | ~0.27 |
| Thioflavin T (ThT) | ~444 | ~480 | ~36,000 | ~0.01 (unbound), >0.1 (bound) |
Experimental Protocols
Protocol 1: Detection of Soluble Aβ Oligomers in Cerebrospinal Fluid (CSF)
This protocol is adapted from MedchemExpress.[1]
-
Sample Preparation:
-
Prepare CSF samples by adding 1 µL of 10X protease inhibitor cocktail to 1 µL of CSF.
-
Dilute the mixture with 8 µL of binding buffer.
-
Binding Buffer: 0.1 M sodium phosphate, 0.15 M sodium chloride, 10 mM EDTA, adjusted to pH 7.2.
-
-
Dye Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the this compound stock solution to a working concentration of 0.5 µM using the binding buffer.
-
-
Staining and Measurement:
-
Add the prepared samples and the diluted this compound solution to the wells of a 96-well half-area black microplate.
-
Use a sample-to-dye volume ratio of 1:3.
-
Incubate as required (incubation time may need optimization).
-
Measure fluorescence using a plate reader with excitation set to 540 nm and emission set to 570 nm.
-
Protocol 2: Staining of Aβ Aggregates in Brain Tissue Sections
This is a general protocol framework. Specific steps like fixation, sectioning, and antigen retrieval may need to be optimized based on the tissue source and experimental goals. It incorporates principles from standard immunohistochemistry protocols.[5]
-
Tissue Preparation:
-
Perfuse and fix the brain tissue as per standard protocols (e.g., with 4% paraformaldehyde).
-
Cryoprotect the tissue (e.g., in 30% sucrose (B13894) solution) and cut frozen sections (e.g., 30-40 µm thick) on a cryostat or microtome.
-
Store sections in a cryoprotectant solution at -20°C until use.
-
-
Staining Procedure:
-
Wash free-floating sections three times for 5 minutes each in phosphate-buffered saline (PBS).
-
Prepare a staining solution of this compound in PBS (concentration may require optimization, start with a range of 0.1-1.0 µM).
-
Incubate the tissue sections in the this compound staining solution for 30-60 minutes at room temperature, protected from light.
-
Wash the sections three times for 5 minutes each in PBS to remove unbound dye.
-
Mount the stained sections onto glass slides.
-
Allow the slides to air dry briefly, then coverslip using an anti-fade mounting medium.
-
-
Imaging:
-
Visualize the sections using a fluorescence or confocal microscope equipped with appropriate filters for this compound (Excitation: ~540 nm, Emission: ~570 nm).
-
Capture images using optimized settings for exposure and gain to maximize signal-to-noise.
-
Diagrams and Workflows
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Chemical Fluorescent Probe for Detection of Aβ Oligomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification and targeting of elusive neurotoxic amyloid oligomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Staining and Quantification of β-Amyloid Pathology in Transgenic Mouse Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy | PLOS One [journals.plos.org]
- 7. benchchem.com [benchchem.com]
- 8. Protein Folding and Aggregation into Amyloid: The Interference by Natural Phenolic Compounds [mdpi.com]
- 9. Photobleaching of Fluorescent Dyes under Conditions Used for Single-Molecule Detection: Evidence of Two-Step Photolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Generation and Therapeutic Efficacy of Highly Oligomer-Specific β-Amyloid Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Methods for the Specific Detection and Quantitation of Amyloid-β Oligomers in Cerebrospinal Fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
Astrophloxine in Immunofluorescence: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to integrating Astrophloxine, an indocarbocyanine dye, into immunofluorescence (IF) protocols. Due to the limited availability of published data on this compound's specific performance metrics, this guide offers a framework for its application, alongside troubleshooting strategies adapted from established immunofluorescence best practices.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used in immunofluorescence?
This compound is a fluorescent dye belonging to the indocarbocyanine class, which are widely used for labeling biomolecules in various applications, including microscopy and flow cytometry.[1] In immunofluorescence, this compound can be conjugated to secondary antibodies to detect a primary antibody bound to a specific target antigen within a cell or tissue sample. The dye's fluorescence allows for the visualization of the antigen's location and abundance.
Q2: What are the spectral properties of this compound?
Q3: How does this compound compare to other common fluorophores like Cy3 and Cy5?
A direct quantitative comparison regarding quantum yield, photostability, and signal-to-noise ratio is challenging due to the lack of published data for this compound.[1] The provided tables below offer typical performance characteristics of Cy3 and Cy5 to serve as a benchmark.[1] Researchers are encouraged to perform their own comparative experiments to evaluate this compound's performance for their specific application.[1]
Quantitative Data Comparison of Common Fluorophores
Table 1: Spectral Properties of Selected Indocarbocyanine Dyes
| Dye | Excitation Max (nm) | Emission Max (nm) |
| This compound | Data not available | Data not available |
| Cyanine-3 (Cy3) | ~550 | ~570 |
| Cyanine-5 (Cy5) | ~650 | ~670 |
Source: Adapted from publicly available data for common indocarbocyanine dyes.[1]
Table 2: Typical Performance Characteristics
| Dye | Quantum Yield | Photostability | Typical Signal-to-Noise Ratio (SNR) in Microscopy |
| This compound | Data not available | Data not available | Data not available |
| Cy3 | Moderate | Moderate | Good |
| Cy5 | Moderate to High | High | Excellent |
Source: This table presents a qualitative summary based on general knowledge of these dyes.[1] For specific quantitative values, referring to the manufacturer's documentation is recommended.
Experimental Protocols
General Immunofluorescence Protocol using this compound-conjugated Secondary Antibodies
This protocol provides a general workflow. Optimization of incubation times, antibody concentrations, and wash steps is highly recommended when using a new fluorophore like this compound.
dot
References
Validation & Comparative
A Comparative Guide: Astrophloxine vs. Thioflavin T for Aβ Plaque Detection
For researchers, scientists, and drug development professionals engaged in Alzheimer's disease research, the accurate detection of amyloid-beta (Aβ) plaques is critical. Thioflavin T has long been the gold standard for this purpose. However, newer dyes like Astrophloxine are emerging as potential alternatives. This guide provides an objective comparison of this compound and Thioflavin T, summarizing their performance based on available experimental data and providing detailed protocols for their application.
Quantitative Performance Comparison
A direct quantitative comparison of the photophysical properties of this compound and Thioflavin T is challenging due to the limited publicly available data for this compound. The following table summarizes the known spectral properties and provides a framework for comparison.
| Property | This compound | Thioflavin T |
| Excitation Maximum (λex) | 540 nm[1] | ~385-450 nm (bound to fibrils)[2] |
| Emission Maximum (λem) | 570 nm[1] | ~445-482 nm (bound to fibrils)[2] |
| Molar Extinction Coefficient (ε) | Data not publicly available. | 31,600 M⁻¹cm⁻¹ (bound to fibrils) |
| Quantum Yield (Φ) | Data not publicly available. | 0.0001 (in water) to 0.43 (bound to insulin (B600854) fibrils)[3] |
| Binding Target | Antiparallel Aβ dimers[1] | Stacked β-sheets of amyloid fibrils[2] |
| Reported Applications | Detection of aggregated Aβ in brain tissue and cerebrospinal fluid (CSF) of AD mice.[1] | Staining of insoluble senile plaques in brain tissues, monitoring in vitro amyloid formation.[2] |
Experimental Data Summary
A key study, "Discovery of Chemicals to Either Clear or Indicate Amyloid Aggregates by Targeting Memory-Impairing Anti-Parallel Aβ Dimers," provides a direct, albeit qualitative, comparison of this compound (referred to as APX in the study) and Thioflavin T.
-
In vitro Aβ40 Interaction: The study presents data comparing the fluorescence intensity of this compound and Thioflavin T upon interaction with Aβ40. While the full quantitative details are not available, the graphical representation suggests that both dyes show an increase in fluorescence in the presence of Aβ40 aggregates.
-
Tissue Staining: The same study showcases images of Aβ plaques in 5XFAD transgenic mouse brain tissue co-stained with this compound and an anti-Aβ antibody (6E10). This demonstrates this compound's ability to specifically label Aβ plaques in a complex biological sample.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are protocols for Aβ plaque detection using both this compound and Thioflavin T.
This compound Staining Protocol for Aβ Plaque Detection in Tissue
-
Tissue Preparation:
-
Perfuse mice with ice-cold phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.
-
Post-fix the brain in 4% PFA overnight at 4°C.
-
Cryoprotect the brain by immersing it in a sucrose (B13894) solution series (e.g., 15% and 30%) until it sinks.
-
Freeze the brain and cut 20-40 µm thick sections using a cryostat.
-
Mount sections on charged microscope slides.
-
-
Staining Procedure:
-
Rehydrate the tissue sections in PBS for 5 minutes.
-
Prepare a working solution of this compound (e.g., 1 µM in PBS). The optimal concentration should be determined empirically.
-
Incubate the sections with the this compound working solution for 10-30 minutes at room temperature in the dark.
-
Rinse the sections three times for 5 minutes each with PBS.
-
(Optional) Perform a differentiation step with a brief wash in an ethanol (B145695) solution (e.g., 50-70%) to reduce background staining.
-
Rinse again with PBS.
-
Coverslip the slides using an aqueous mounting medium.
-
-
Imaging:
-
Visualize the stained plaques using a fluorescence microscope with appropriate filter sets for this compound (Excitation: ~540 nm, Emission: ~570 nm).
-
Thioflavin T Staining Protocol for Aβ Plaque Detection in Tissue
This protocol is a standard method for Thioflavin T staining of Aβ plaques in fixed brain sections.
-
Tissue Preparation:
-
Follow the same tissue preparation steps as described for the this compound protocol.
-
-
Staining Procedure:
-
Rehydrate the tissue sections in distilled water.
-
Prepare a 1% (w/v) Thioflavin T solution in 80% ethanol. Filter the solution before use.
-
Incubate the sections in the Thioflavin T solution for 5-10 minutes at room temperature.
-
Differentiate the sections by washing them twice for 5 minutes each in 80% ethanol.
-
Wash the sections in distilled water to remove excess ethanol.
-
Coverslip the slides using an aqueous mounting medium.
-
-
Imaging:
-
Visualize the stained plaques using a fluorescence microscope with appropriate filter sets for Thioflavin T (Excitation: ~440 nm, Emission: ~482 nm).
-
Mandatory Visualizations
Experimental Workflow for Aβ Plaque Detection
Caption: Workflow for Aβ plaque detection in tissue sections.
Binding Mechanism of this compound and Thioflavin T
Caption: Binding mechanisms of this compound and Thioflavin T.
References
A Head-to-Head Battle: Astrophloxine vs. Congo Red for Amyloid Fibril Detection
For researchers, scientists, and drug development professionals navigating the complex landscape of neurodegenerative diseases, the accurate detection of amyloid fibrils is paramount. The choice of staining agent is a critical decision in this process. This guide provides a comprehensive comparison of the tried-and-true histological stain, Congo Red, against the fluorescent probe, Astrophloxine, offering insights into their performance, protocols, and underlying mechanisms to inform your experimental design.
For decades, Congo Red has held its position as the gold standard for identifying amyloid deposits in tissue sections. Its characteristic apple-green birefringence under polarized light has been a definitive marker for the presence of the cross-β sheet structure of amyloid fibrils. However, the emergence of fluorescent probes like this compound presents a new frontier in amyloid detection, promising enhanced sensitivity and different detection modalities. This guide will objectively compare these two methods, supported by available experimental data, to assist researchers in selecting the optimal tool for their specific needs.
At a Glance: Key Performance Indicators
| Feature | This compound | Congo Red |
| Detection Principle | Fluorescence Emission | Birefringence under Polarized Light |
| Primary Application | Detection of aggregated Aβ, including oligomers and plaques in tissue and CSF.[1][2] | Histological staining of amyloid plaques in tissue sections. |
| Reported Advantages | High sensitivity, potential to detect soluble oligomers.[2] | "Gold standard" for histological confirmation, provides clear morphological context. |
| Reported Disadvantages | Limited direct comparative data against Congo Red in tissue, potential for lower signal-to-noise in autofluorescent tissues. | Can be less sensitive than fluorescent methods, interpretation of birefringence can be subjective, potential for false positives and negatives, carcinogenic nature of benzidine-based dyes.[3][4] |
| Target Specificity | Targets antiparallel Aβ dimers and aggregated Aβ.[2] | Binds to the cross-β sheet structure characteristic of all amyloid fibrils. |
Delving into the Mechanisms of Action
The distinct methodologies of this compound and Congo Red stem from their different molecular interactions with amyloid fibrils.
This compound: This fluorescent probe is designed to specifically recognize and bind to aggregated forms of amyloid-beta (Aβ), with a particular affinity for antiparallel dimers.[2] Upon binding, this compound exhibits a significant increase in its fluorescence intensity, allowing for the visualization and potential quantification of Aβ aggregates. Its fluorescence-based detection offers a high signal-to-noise ratio, which can be particularly advantageous for detecting low levels of amyloid deposition.
Congo Red: The staining mechanism of Congo Red is based on the unique structural properties of amyloid fibrils. The linear, planar molecules of Congo Red intercalate into the grooves of the β-pleated sheets that form the backbone of the fibrils. This ordered alignment of the dye molecules results in the characteristic apple-green birefringence when viewed under polarized light. This birefringence is considered a hallmark of amyloid deposition and provides strong evidence of the fibrillar nature of the protein aggregates.
Experimental Protocols: A Step-by-Step Guide
Detailed and validated protocols are crucial for reproducible and reliable results. Below are representative protocols for both this compound and Congo Red staining.
This compound Staining for Amyloid Plaques in Tissue Sections
While a specific, detailed protocol for this compound staining in tissue sections is not widely published in a standardized format, the following is a generalized workflow based on its demonstrated use in co-staining experiments with antibodies.
1. Tissue Preparation:
-
Perfuse the animal with ice-cold phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA).
-
Post-fix the brain in 4% PFA overnight at 4°C.
-
Cryoprotect the brain in a sucrose (B13894) solution gradient (e.g., 15% then 30%) until it sinks.
-
Freeze the brain and cut into sections (e.g., 30-40 µm) using a cryostat or vibratome.
-
Store sections in a cryoprotectant solution at -20°C until use.
2. Staining Procedure:
-
Wash free-floating sections three times in PBS for 5 minutes each.
-
Incubate sections with a blocking solution (e.g., PBS with 0.3% Triton X-100 and 5% normal goat serum) for 1 hour at room temperature.
-
If performing co-staining with an anti-Aβ antibody, incubate with the primary antibody overnight at 4°C.
-
Wash sections three times in PBS for 10 minutes each.
-
If using a secondary antibody, incubate for 2 hours at room temperature.
-
Wash sections three times in PBS for 10 minutes each.
-
Incubate sections with the this compound staining solution (concentration to be optimized, e.g., in the micromolar range) for a designated time (e.g., 10-30 minutes) at room temperature, protected from light.
-
Wash sections three times in PBS for 10 minutes each.
-
Mount sections onto slides and coverslip with a mounting medium.
3. Visualization:
-
Visualize the stained sections using a fluorescence microscope with appropriate excitation and emission filters for this compound (e.g., excitation around 540 nm and emission around 570 nm).[2]
Alkaline Congo Red Staining for Amyloid Fibrils in Tissue Sections
This is a commonly used protocol for paraffin-embedded tissue sections.
1. Reagent Preparation:
-
Stock 80% Saturated NaCl in Ethanol: 80 ml of 100% ethanol, 20 ml of distilled water, and add NaCl until saturation.
-
Alkaline NaCl Solution: To 50 ml of stock 80% saturated NaCl in ethanol, add 0.5 ml of 1% NaOH.
-
Stock Congo Red Solution: To 100 ml of stock 80% saturated NaCl in ethanol, add 0.5 g of Congo Red powder.
-
Working Congo Red Solution: Filter the stock Congo Red solution before use.
-
Alkaline Alcohol Differentiating Solution: 100 ml of 50% alcohol and 0.2 ml of 1% NaOH.
-
Mayer's Hematoxylin (B73222): For counterstaining.
2. Staining Procedure:
-
Deparaffinize and rehydrate tissue sections to distilled water.
-
Incubate sections in the alkaline NaCl solution for 20 minutes.
-
Stain in the working Congo Red solution for 20-30 minutes.
-
Rinse in three changes of absolute ethanol.
-
Differentiate in the alkaline alcohol solution (a few quick dips).
-
Rinse well in tap water for 5 minutes.
-
Counterstain with Mayer's hematoxylin for 30-60 seconds.
-
"Blue" the sections in running tap water for 5-10 minutes.
-
Dehydrate through graded alcohols, clear in xylene, and mount with a resinous mounting medium.
3. Visualization:
-
Examine the stained sections under a light microscope for red to pink amyloid deposits.
-
Confirm the presence of amyloid by examining the sections under a polarizing microscope for the characteristic apple-green birefringence.
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams outline the key steps in each staining protocol.
Head-to-Head Comparison: Making an Informed Choice
The selection between this compound and Congo Red will ultimately depend on the specific research question and the experimental context.
Choose this compound when:
-
High sensitivity is required: Fluorescent probes generally offer a higher sensitivity compared to traditional histological stains, making them suitable for detecting early or sparse amyloid deposits.
-
Detection of soluble oligomers is a goal: this compound has been reported to target Aβ oligomers, which are considered to be the most neurotoxic species.[2] This offers a potential advantage over Congo Red, which primarily stains mature fibrils.
-
Quantitative analysis is intended: The fluorescence intensity of this compound can be quantified using image analysis software, providing a more objective measure of amyloid burden compared to the subjective interpretation of birefringence.
-
Multiplexing with other fluorescent markers is needed: The distinct spectral properties of this compound allow for its use in combination with other fluorescent probes or antibodies for co-localization studies.
Choose Congo Red when:
-
Histological confirmation is the primary goal: The apple-green birefringence of Congo Red is the established "gold standard" for the definitive histological identification of amyloid fibrils.
-
Morphological context is crucial: Congo Red staining provides excellent preservation of tissue architecture, allowing for the precise localization of amyloid deposits in relation to surrounding cells and structures.
-
A simple, widely established method is preferred: Congo Red staining is a well-established technique with numerous validated protocols available in the literature.
Conclusion: A Complementary Future
While Congo Red remains an indispensable tool for the definitive histological identification of amyloid fibrils, fluorescent probes like this compound offer exciting new possibilities for sensitive and quantitative detection, particularly of early-stage aggregates. The choice between these two powerful techniques is not necessarily a matter of one being definitively superior to the other, but rather a strategic decision based on the specific aims of the research. In many cases, a combined approach, using this compound for initial screening and quantification and Congo Red for definitive confirmation and morphological analysis, may provide the most comprehensive understanding of amyloid pathology. As research into novel amyloid probes continues, the toolkit for investigating these complex diseases will undoubtedly expand, offering ever more precise and insightful methods for researchers in the field.
References
Cross-Validation of Fluorescent Staining with Mass Spectrometry: A Comparative Guide for Protein Analysis
For researchers, scientists, and drug development professionals, the accurate identification and quantification of proteins are critical for advancing biological understanding and therapeutic innovation. Fluorescent dyes, such as Astrophloxine and its chemical analog Phloxine B, offer a rapid and sensitive method for protein visualization in gels. However, the gold standard for confident protein identification and quantification remains mass spectrometry (MS). This guide provides a framework for the cross-validation of results obtained from fluorescent staining with those from mass spectrometry, enabling a higher degree of confidence in experimental findings.
Due to the limited availability of direct cross-validation studies for this compound, this guide will focus on the principles and methodologies of cross-validation using data from well-characterized, MS-compatible fluorescent dyes like Phloxine B, SYPRO Ruby, and Flamingo. These dyes serve as excellent proxies for researchers looking to validate their findings from this compound or other similar fluorescent probes.
Performance Comparison: Fluorescent Staining vs. Mass Spectrometry
Fluorescent staining and mass spectrometry are complementary techniques, each with its own strengths and limitations. Fluorescent dyes provide a quick visualization and relative quantification of proteins in a gel matrix, while mass spectrometry offers in-depth sequence information for unambiguous identification and more precise quantification.
| Parameter | In-Gel Fluorescent Staining (e.g., SYPRO Ruby, Flamingo) | Mass Spectrometry (LC-MS/MS) |
| Primary Output | Image of fluorescent protein bands/spots | Peptide sequences and fragmentation spectra |
| Protein Identification | Indirect (based on migration/molecular weight) | Direct and definitive (based on amino acid sequence) |
| Quantification | Relative (based on fluorescence intensity) | Relative (Label-Free, SILAC, TMT) or Absolute (with standards) |
| Sensitivity (Limit of Detection) | 0.25 - 8 ng per protein band.[1][2] | Picogram to femtomole range.[3] |
| Linear Dynamic Range | ~3 orders of magnitude.[1][4] | 3-5 orders of magnitude |
| Throughput | High for staining, lower for individual band analysis | High-throughput with modern instrumentation |
| Information Richness | Low (Molecular weight, relative abundance) | High (Sequence, PTMs, protein-protein interactions) |
| MS Compatibility | High for specific dyes (e.g., SYPRO Ruby, Flamingo).[1][4][5] | N/A |
Experimental Protocols for Cross-Validation
A typical cross-validation workflow involves separating a protein sample using 1D or 2D gel electrophoresis, visualizing the proteins with a fluorescent stain, excising the protein bands of interest, and then identifying and quantifying the proteins within those bands using mass spectrometry.
Part 1: Fluorescent In-Gel Staining (Phloxine B Protocol)
This protocol is adapted for in-gel staining, a common application in proteomics for visualizing protein bands before mass spectrometry.
-
Protein Separation: Separate the protein sample using 1D or 2D SDS-PAGE.
-
Fixation: After electrophoresis, place the gel in a clean container and fix the proteins by incubating in a solution of 40% ethanol (B145695) and 10% acetic acid for at least 2 hours.
-
Staining: Decant the fixation solution and add the Phloxine B staining solution (0.5% Phloxine B in distilled water). Incubate for 1-3 minutes with gentle agitation.[6]
-
Washing: Briefly rinse the gel with distilled water to remove excess stain.
-
Visualization: Visualize the fluorescent protein bands using a UV or blue-light transilluminator or a laser-based gel imager.[2] The excitation and emission maxima for Phloxine B are approximately 540 nm and 564 nm, respectively.
Part 2: In-Gel Digestion and Peptide Extraction
This protocol outlines the steps for preparing a protein band, visualized by fluorescent staining, for mass spectrometry analysis.
-
Band Excision: Carefully excise the fluorescent protein band of interest from the gel using a clean scalpel. Minimize the amount of surrounding empty gel.
-
Destaining (if necessary): While many fluorescent stains like SYPRO Ruby do not require destaining, some residual dye can be removed by washing the gel pieces in 50% acetonitrile (B52724)/50 mM ammonium (B1175870) bicarbonate.
-
Reduction and Alkylation:
-
Reduce the disulfide bonds in the proteins by incubating the gel pieces in 10 mM dithiothreitol (B142953) (DTT) in 100 mM ammonium bicarbonate at 56°C for 30-60 minutes.
-
Alkylate the free cysteine residues by incubating in 55 mM iodoacetamide (B48618) in 100 mM ammonium bicarbonate in the dark at room temperature for 20-45 minutes.
-
-
Washing and Dehydration: Wash the gel pieces with 100 mM ammonium bicarbonate followed by acetonitrile to dehydrate and shrink the gel pieces. Dry the gel pieces completely in a vacuum centrifuge.
-
Enzymatic Digestion: Rehydrate the dried gel pieces in a solution containing sequencing-grade trypsin (or another suitable protease) in 50 mM ammonium bicarbonate. Incubate overnight at 37°C.
-
Peptide Extraction: Extract the digested peptides from the gel pieces using a series of incubations with solutions of increasing acetonitrile concentration and 0.1% formic acid. Pool the extracts and dry them down in a vacuum centrifuge.
Part 3: Protein Identification by LC-MS/MS
The extracted peptides are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Peptide Solubilization: Reconstitute the dried peptides in a small volume of 0.1% formic acid in water.
-
Liquid Chromatography (LC) Separation: Inject the peptide solution into an LC system. The peptides are separated on a reverse-phase column using a gradient of increasing organic solvent (typically acetonitrile) with 0.1% formic acid.
-
Tandem Mass Spectrometry (MS/MS): As the peptides elute from the LC column, they are ionized (usually by electrospray ionization) and introduced into the mass spectrometer.
-
MS1 Scan: The mass spectrometer performs a full scan to determine the mass-to-charge ratio (m/z) of the intact peptide ions.
-
Fragmentation (MS2 Scan): The most abundant peptide ions from the MS1 scan are selected and fragmented. The mass spectrometer then measures the m/z of the resulting fragment ions.
-
-
Data Analysis: The fragmentation spectra (MS2) are searched against a protein sequence database. The experimental fragmentation pattern of a peptide is compared to the theoretical fragmentation patterns of peptides in the database to identify the protein of origin. For quantitative analysis, the intensity of the peptide signals in the MS1 scan can be used for label-free quantification, or isotopic labels can be used for relative quantification.[7]
Visualizing the Cross-Validation Workflow and Biological Pathways
The following diagrams, generated using the DOT language, illustrate the key workflows and relationships in the cross-validation process.
Conclusion
The cross-validation of fluorescent staining results with mass spectrometry is a powerful strategy to enhance the reliability of proteomic studies. While fluorescent dyes like this compound and its analogs provide a valuable initial assessment of protein expression changes, mass spectrometry is indispensable for definitive identification and accurate quantification. By following the detailed protocols and understanding the comparative performance of these techniques, researchers can build a more complete and validated picture of the proteomic landscape, ultimately accelerating discoveries in life sciences and drug development.
References
- 1. bio-rad.com [bio-rad.com]
- 2. bio-rad.com [bio-rad.com]
- 3. Quantitative protein analysis by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A comparison of silver stain and SYPRO Ruby Protein Gel Stain with respect to protein detection in two-dimensional gels and identification by peptide mass profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A statistical comparison of silver and SYPRO Ruby staining for proteomic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative study of three proteomic quantitative methods, DIGE, cICAT, and iTRAQ, using 2D gel- or LC-MALDI TOF/TOF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bio.ijs.si [bio.ijs.si]
Probing the Misfolded World: A Comparative Guide to Astrophloxine's Specificity for Protein Aggregates
For researchers, scientists, and drug development professionals navigating the complex landscape of neurodegenerative diseases, the precise detection of protein aggregates is paramount. Astrophloxine, a fluorescent probe, has emerged as a tool for identifying these pathological hallmarks. This guide provides a comprehensive comparison of this compound with other common fluorescent probes, supported by experimental data and detailed protocols to aid in the selection of the most appropriate tools for specific research needs.
The aggregation of proteins such as amyloid-beta (Aβ), tau, and alpha-synuclein (B15492655) is a central event in the pathology of Alzheimer's and Parkinson's diseases. Fluorescent probes are indispensable for studying the kinetics of aggregation, identifying aggregate structures, and screening for potential therapeutic inhibitors. This compound has garnered attention for its ability to detect aggregated Aβ in biological samples, including brain tissue and cerebrospinal fluid (CSF) from Alzheimer's disease models.[1][2] This guide delves into the specificity of this compound and compares its performance with established dyes like Thioflavin T (ThT).
Mechanism of Action and Specificity
This compound is a fluorescent imaging probe that exhibits enhanced fluorescence upon binding to specific protein aggregates.[2] Research indicates that this compound preferentially targets antiparallel Aβ dimers, showing a stronger fluorescence intensity when bound to these early-stage oligomers compared to Aβ monomers.[1][2] This preference for dimeric species suggests its potential utility in studying the initial stages of Aβ aggregation.
In contrast, Thioflavin T, the gold standard in amyloid detection, primarily recognizes the cross-β sheet structure characteristic of mature amyloid fibrils.[3][4][5][6][7] While highly effective for quantifying fibrillar aggregates, ThT shows limited sensitivity for detecting the more elusive and potentially more toxic, soluble oligomeric intermediates.[6][7]
Quantitative Performance Comparison
To facilitate an objective assessment, the following table summarizes the key performance metrics of this compound and other relevant fluorescent probes. It is important to note that direct, side-by-side quantitative comparisons of this compound with probes for tau and alpha-synuclein are not extensively available in the current literature. The data presented here is compiled from various sources to provide the most comprehensive overview possible.
| Probe | Target Aggregate(s) | Binding Affinity (Kd) | Excitation Max (nm) | Emission Max (nm) | Key Features |
| This compound | Amyloid-β (preferentially antiparallel dimers) | Not explicitly reported | ~540[2] | ~570[2] | Preferential binding to early-stage Aβ oligomers.[1][2] |
| Thioflavin T (ThT) | Amyloid fibrils (Aβ, tau, α-synuclein) | 0.54 µM (Aβ1-28), 2 µM (Aβ1-40)[7] | ~450[8] | ~482[8] | "Gold standard" for amyloid fibril detection; weak fluorescence with oligomers.[6][7] |
| pTP-TFE | Soluble tau aggregates | 66 nM[9] | Not specified | Not specified | High affinity and selectivity for soluble tau oligomers over fibrils.[9] |
| Q-tau 4 | Tau aggregates | 16.6 nM[10] | Not specified | 630[10] | "Turn-on" fluorescence with high affinity for tau fibrils.[10] |
| [18F]ACI-12589 | Alpha-synuclein aggregates | 1.5 nM (MSA), 3.2 nM (PD) | Not applicable (PET tracer) | Not applicable (PET tracer) | High specificity for α-synuclein over Aβ and tau aggregates. |
Note: The binding affinity of ThT can vary depending on the specific amyloid peptide and aggregation state.
Experimental Workflows and Protocols
To ensure reproducible and reliable results, detailed experimental protocols are crucial. Below are standardized protocols for in vitro protein aggregation assays and immunohistochemical staining of brain tissue, which can be adapted for use with this compound and other fluorescent probes.
In Vitro Protein Aggregation Assay
This assay monitors the kinetics of protein aggregation in real-time.
Workflow for in vitro protein aggregation assay.
Protocol:
-
Preparation of Protein Monomers:
-
Reconstitute lyophilized Aβ, tau, or α-synuclein peptides in an appropriate solvent (e.g., HFIP) to dissociate pre-existing aggregates.
-
Remove the solvent by evaporation and resuspend the peptide in a suitable buffer (e.g., PBS, pH 7.4) to the desired monomer concentration.
-
-
Preparation of Fluorescent Probe Solution:
-
Prepare a stock solution of the fluorescent probe (e.g., 1 mM this compound or ThT in DMSO).
-
Dilute the stock solution in the aggregation buffer to the final working concentration (e.g., 10-25 µM).
-
-
Aggregation Reaction:
-
In a 96-well black, clear-bottom plate, mix the monomeric protein solution with the fluorescent probe solution.
-
Include control wells containing the probe in buffer alone to measure background fluorescence.
-
-
Monitoring Aggregation:
-
Place the plate in a fluorescence plate reader equipped with temperature control (37°C) and shaking capabilities.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths at regular time intervals.
-
-
Data Analysis:
-
Subtract the background fluorescence from the sample readings.
-
Plot the fluorescence intensity against time to obtain a sigmoidal aggregation curve.
-
From this curve, determine key kinetic parameters such as the lag time and the apparent rate constant of fibril growth.
-
Immunohistochemical Staining of Brain Tissue
This protocol outlines the steps for visualizing protein aggregates in fixed brain sections.
Workflow for immunohistochemical staining of brain tissue.
Protocol:
-
Tissue Preparation:
-
Perfuse the animal with ice-cold PBS followed by 4% paraformaldehyde (PFA) in PBS.
-
Post-fix the brain in 4% PFA overnight at 4°C.
-
Cryoprotect the brain in a sucrose (B13894) solution (e.g., 30% in PBS) until it sinks.
-
Cut 30-40 µm thick sections using a cryostat or vibratome.
-
-
Staining:
-
Wash the free-floating sections three times in PBS.
-
Permeabilize the sections with a solution of 0.3% Triton X-100 in PBS for 10 minutes.
-
Block non-specific binding by incubating the sections in a blocking buffer (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100) for 1 hour at room temperature.
-
Incubate the sections with the fluorescent probe solution (e.g., this compound diluted in blocking buffer) overnight at 4°C. The optimal concentration of the probe should be determined empirically.
-
Wash the sections three times in PBS.
-
-
Mounting and Imaging:
-
Mount the stained sections onto glass slides.
-
Coverslip with an appropriate mounting medium.
-
Image the sections using a fluorescence or confocal microscope with the appropriate filter sets.
-
Logical Framework for Probe Comparison
The selection of an appropriate fluorescent probe depends on the specific research question. The following diagram illustrates a logical decision-making process for choosing a probe based on the target protein aggregate and the desired experimental information.
Decision tree for selecting a fluorescent probe.
Conclusion
This compound presents a valuable tool for researchers focusing on the early stages of amyloid-beta aggregation, particularly the formation of dimers. Its specificity for these oligomeric species complements the utility of traditional dyes like Thioflavin T, which are more suited for detecting mature fibrils. The choice of a fluorescent probe should be guided by the specific protein aggregate of interest and the experimental goals. For studies on tau and alpha-synuclein, a growing number of specific probes are becoming available, offering higher affinity and selectivity. By understanding the distinct characteristics of each probe and employing rigorous experimental protocols, researchers can gain deeper insights into the complex mechanisms of protein aggregation in neurodegenerative diseases.
References
- 1. Immunohistochemistry (IHC) Staining Mouse Brain Sections [protocols.io]
- 2. Free-floating Immunostaining of Mouse Brains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Immunohistochemistry (IHC) on mouse brain slices [protocols.io]
- 5. Immunohistochemistry (IHC) protocol [hellobio.com]
- 6. Amyloid Beta Aggregation Protocol for Aβ Peptides | Hello Bio [hellobio.com]
- 7. scantox.com [scantox.com]
- 8. Complete aggregation pathway of amyloid β (1-40) and (1-42) resolved on an atomically clean interface - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Probing the Structure of Toxic Amyloid-β Oligomers with Electron Spin Resonance and Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of Astrophloxine staining across different laboratories
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Astrophloxine staining, focusing on the critical aspect of reproducibility across different laboratories. Given the limited direct quantitative data for a dye specifically named "this compound," this guide will proceed with the understanding that it is closely related or identical to the well-documented fluorescent dye, Phloxine B. We will objectively compare its performance with common alternatives and provide the necessary experimental frameworks for researchers to conduct their own validation and comparative studies.
Introduction: The Challenge of Reproducibility in Fluorescent Staining
Understanding this compound (Phloxine B)
This compound, referred to hereafter as Phloxine B, is a xanthene dye that emits a red fluorescence. It is commonly used as a counterstain for cytoplasm, connective tissue, and other cellular components in histological and cytological preparations. Its applications include hematoxylin-phloxine-saffron (HPS) staining and the demonstration of viral inclusions and Paneth cell granules.
Factors Influencing Staining Reproducibility
Achieving consistent this compound staining results requires meticulous control over numerous experimental variables. Below are the primary factors that can introduce variability:
-
Dye Concentration and Quality: Inconsistent dye concentrations can lead to significant differences in staining intensity. The purity and age of the dye stock can also affect its performance.
-
Protocol Parameters: Variations in incubation times, temperature, pH, and washing steps can all impact the final staining outcome.
-
Sample Preparation: Fixation methods, tissue processing, and section thickness are critical pre-analytical variables that can alter tissue morphology and dye accessibility.
-
Instrumentation and Imaging: Differences in microscope light sources, filters, camera settings (e.g., exposure time, gain), and objective lenses will directly affect the captured fluorescence intensity and quality.
-
Photobleaching: Exposure to excitation light can cause fluorescent dyes to photodegrade, leading to a diminished signal over time. The rate of photobleaching can vary between dyes.
-
Background and Autofluorescence: Non-specific binding of the dye or the presence of endogenous fluorophores in the tissue can increase background noise and reduce the signal-to-noise ratio.
Quantitative Comparison of this compound (Phloxine B) and Alternatives
A direct and comprehensive quantitative comparison of this compound with other cytoplasmic stains is challenging due to the limited availability of standardized, published data. The performance of a fluorescent dye is highly dependent on its chemical environment. However, the following table summarizes available information on key performance indicators for Phloxine B and two common alternatives, Eosin Y and Rose Bengal. This table is intended as a guide, and researchers are encouraged to perform their own quantitative comparisons using the protocols provided in the subsequent sections.
| Feature | This compound (Phloxine B) | Eosin Y | Rose Bengal |
| Color | Red | Pink/Red | Red |
| Excitation Max (nm) | ~540 | ~525 | ~549 |
| Emission Max (nm) | ~564 | ~545 | ~570 |
| Fluorescence Quantum Yield (ΦF) | ~0.76 in ethanol (B145695); can decrease with concentration.[5] | ~0.67 in basic ethanol; can be lower in aqueous solutions and with aggregation.[6][7] | Highly solvent-dependent; ~0.05-0.86.[4] |
| Photostability | Can be rapidly photodegraded in aqueous solutions under various light sources.[8] | Moderate; susceptible to photobleaching. | Generally good, but can be influenced by the environment. |
| Common Applications | Cytoplasm and connective tissue stain, HPS staining. | General cytoplasm and cell structure stain, often with hematoxylin (B73222) (H&E). | Cytoplasm stain, photosensitizer in photodynamic therapy. |
Note: Quantum yield is a measure of the efficiency of fluorescence. Photostability refers to a dye's resistance to fading upon light exposure. Both can be significantly influenced by the solvent, pH, and binding to cellular structures.
Experimental Protocols for Comparative Analysis
To facilitate a direct and quantitative comparison of this compound and alternative stains in your own laboratory setting, the following detailed protocols are provided.
Experimental Protocol 1: Standardized Staining of Paraffin-Embedded Sections
This protocol provides a baseline for consistent cytoplasmic staining.
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Immerse in two changes of 100% ethanol for 3 minutes each.
-
Immerse in two changes of 95% ethanol for 3 minutes each.
-
Immerse in one change of 70% ethanol for 3 minutes.
-
Rinse thoroughly in distilled water.
-
-
Staining:
-
Immerse slides in a 0.5% aqueous solution of this compound (Phloxine B) for 1-3 minutes.
-
For comparison, use 0.5% Eosin Y or 1% Rose Bengal for the same duration.
-
Briefly rinse in distilled water to remove excess stain.
-
-
Dehydration and Mounting:
-
Dehydrate slides through an ascending series of ethanol (70%, 95%, 100%) for 2 minutes each.
-
Clear in two changes of xylene for 5 minutes each.
-
Mount with a permanent mounting medium.
-
Experimental Protocol 2: Quantification of Staining Intensity and Signal-to-Noise Ratio (SNR)
This protocol uses ImageJ/Fiji (or similar image analysis software) to quantify staining.
-
Image Acquisition:
-
Acquire images using a fluorescence microscope with a digital camera.
-
Crucially, maintain identical imaging parameters (e.g., excitation intensity, exposure time, gain, and objective) for all samples being compared.
-
-
Image Analysis:
-
Open the acquired image in ImageJ/Fiji.
-
Convert the image to 8-bit grayscale (Image > Type > 8-bit).
-
Signal Measurement: Using the freehand selection tool, draw several regions of interest (ROIs) within the stained cytoplasm.
-
Measure the mean gray value for each ROI (Analyze > Measure). This is your signal intensity.
-
Noise Measurement: Select several background regions where no specific staining is apparent.
-
Measure the mean gray value of these background ROIs. This is your noise level.
-
SNR Calculation: For each signal ROI, calculate the SNR as: SNR = Mean Signal Intensity / Mean Background Intensity.
-
Average the SNR values across multiple ROIs and images for each stain to get a robust comparative metric.
-
Experimental Protocol 3: Assessment of Photostability
This protocol measures the rate of fluorescence decay upon continuous illumination.
-
Sample Preparation:
-
Prepare a freshly stained slide as per Protocol 1.
-
-
Time-Lapse Imaging:
-
Place the slide on the microscope stage and focus on a representative area.
-
Using the time-lapse (or multi-dimensional acquisition) function of your microscope software, acquire a series of images of the same field of view at regular intervals (e.g., every 30 seconds for 10 minutes) with continuous illumination.
-
-
Data Analysis:
-
Open the time-lapse series in ImageJ/Fiji.
-
Draw an ROI in a well-stained area.
-
Measure the mean fluorescence intensity within the ROI for each time point.
-
Plot the normalized fluorescence intensity (Intensity at time t / Initial Intensity) as a function of time.
-
A slower rate of decay indicates higher photostability. The time it takes for the fluorescence to decrease to 50% of its initial value (t½) can be used as a quantitative measure for comparison.
-
Visualizing Workflows for Reproducibility
The following diagrams, generated using the DOT language, illustrate key workflows for assessing and troubleshooting staining reproducibility.
Conclusion
While this compound (Phloxine B) is a versatile and widely used fluorescent stain, achieving reproducible results across different laboratories requires a systematic and standardized approach. The lack of comprehensive, directly comparable quantitative data for this compound and its alternatives necessitates that individual laboratories establish robust internal validation procedures. By controlling for the key variables outlined in this guide and utilizing the provided protocols for quantitative comparison, researchers can significantly improve the consistency and reliability of their staining results, thereby enhancing the validity of their scientific findings.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. [PDF] Quantitative analysis of stain variability in histology slides and an algorithm for standardization | Semantic Scholar [semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. Tuning the concentration of dye loaded polymer films for maximum photosensitization efficiency: phloxine B in poly(2-hydroxyethyl methacrylate) - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. omlc.org [omlc.org]
- 8. Photolysis of phloxine B in water and aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantitative Analysis of Astrophloxine Fluorescence for Amyloid-β Concentration Measurement: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Overview of Astrophloxine
This compound is a fluorescent imaging probe that selectively targets antiparallel dimers of amyloid-beta.[1] It has been utilized for the detection of aggregated Aβ in biological samples, including brain tissue and cerebrospinal fluid (CSF), showing a stronger fluorescence intensity upon binding to Aβ dimers compared to monomers.[1] This characteristic suggests its potential as a tool for quantifying early-stage Aβ aggregation.
Performance Comparison
A direct quantitative comparison of this compound with other common Aβ probes is limited by the lack of published binding affinity (Kd) and quantum yield values. However, qualitative and semi-quantitative data from existing studies allow for a preliminary assessment.
Table 1: Qualitative and Semi-Quantitative Comparison of this compound and Thioflavin T (ThT)
| Feature | This compound | Thioflavin T (ThT) |
| Target Specificity | Preferentially binds to antiparallel Aβ dimers and soluble oligomers.[1][2] | Primarily binds to the β-sheet structure of mature amyloid fibrils. |
| Fluorescence Properties | Excitation: 540 nm Emission: 570 nm[1] | Excitation: ~450 nm Emission: ~482 nm |
| Relative Fluorescence with Aβ40 | Shows a distinct fluorescence signal upon interaction with Aβ40 aggregates. A visual comparison suggests a potentially lower but more specific signal for early aggregates compared to ThT's strong fibril signal.[2] | Exhibits a significant increase in fluorescence upon binding to Aβ40 fibrils. |
| Response to Aβ42 Oligomers | Demonstrates a concentration-dependent increase in fluorescence in the presence of Aβ42 oligomers.[2] | Also shows a response to oligomers, but is generally considered more specific for fibrils. |
| Application in Biological Samples | Has been used to detect soluble Aβ oligomers in CSF and insoluble plaques in brain tissue from AD mouse models.[1] | Widely used for staining amyloid plaques in brain tissue. |
Experimental Protocols
While a detailed, standardized protocol for in vitro quantification of synthetic Aβ using this compound is not available in the reviewed literature, the following protocols for CSF analysis and a general in vitro assay have been adapted from available information.
Protocol for Detection of Aβ Aggregates in Cerebrospinal Fluid (CSF)
This protocol is adapted from a method described for the analysis of CSF samples from AD mice.[1]
Materials:
-
This compound stock solution
-
10X Protease inhibitors
-
Binding Buffer (0.1 M sodium phosphate, 0.15 M sodium chloride, 10 mM EDTA; pH 7.2)
-
CSF samples
-
96-well half-area black microplate
Procedure:
-
Prepare CSF samples by mixing 1 µL of CSF with 1 µL of 10X protease inhibitors and diluting the mixture with 8 µL of binding buffer.
-
Dilute the this compound stock solution to a working concentration of 0.5 µM with binding buffer.
-
In a 96-well half-area black microplate, add the prepared CSF samples and the diluted this compound solution at a sample to dye ratio of 1:3.
-
Incubate the plate as required.
-
Measure the fluorescence intensity using a microplate reader with excitation at 540 nm and emission at 570 nm.
General Protocol for In Vitro Aβ Fluorescence Assay
This generalized protocol is based on common practices for fluorescent probe-based Aβ aggregation assays.
Materials:
-
Synthetic Aβ peptide (e.g., Aβ40 or Aβ42)
-
This compound
-
Assay Buffer (e.g., phosphate-buffered saline, pH 7.4)
-
96-well black, clear-bottom microplate
Procedure:
-
Preparation of Aβ Samples:
-
Reconstitute lyophilized Aβ peptide in an appropriate solvent (e.g., HFIP) to ensure it is monomeric and free of pre-existing aggregates.
-
Remove the solvent by evaporation to form a peptide film.
-
Resuspend the Aβ film in the assay buffer to the desired starting concentration for aggregation studies.
-
Prepare a dilution series of Aβ to be tested.
-
-
Fluorescence Measurement:
-
Add the Aβ samples to the wells of the 96-well plate.
-
Add this compound to each well to a final concentration (e.g., 0.5 µM). Include control wells with buffer and this compound only (for background fluorescence).
-
Incubate the plate, typically at 37°C with gentle shaking to promote aggregation.
-
Monitor the fluorescence intensity over time using a plate reader with excitation at 540 nm and emission at 570 nm.
-
Visualizing Experimental Workflows
The following diagrams illustrate the key experimental workflows described in this guide.
Conclusion
This compound presents itself as a valuable tool for the detection of early-stage Aβ aggregates, particularly dimers and soluble oligomers. Its distinct spectral properties and preferential binding to these species offer an alternative to traditional fibril-specific dyes like Thioflavin T. However, the lack of comprehensive quantitative data on its binding affinity and fluorescence quantum yield currently limits its direct comparison with other probes in a purely quantitative manner. The provided protocols and workflows serve as a starting point for researchers interested in utilizing this compound for the qualitative and semi-quantitative assessment of Aβ aggregation. Further characterization of this compound's photophysical properties upon binding to different Aβ species is warranted to fully establish its utility as a quantitative tool.
References
Safety Operating Guide
Proper Disposal of Astrophloxine: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory chemicals is paramount for ensuring a safe work environment and minimizing environmental impact. This guide provides essential, step-by-step procedures for the safe disposal of Astrophloxine, a fluorescent dye used in various research applications. Adherence to these protocols is crucial for maintaining laboratory safety and regulatory compliance.
I. Hazard Identification and Risk Assessment
This compound is classified as a hazardous chemical. While specific toxicity data for this compound is limited, it is prudent to handle it with care, drawing parallels from chemically similar compounds like Phloxine B. Key hazards include:
-
Irritant: Considered an irritant to the eyes and skin[1].
-
Ingestion: While not classified as harmful if ingested, it may cause gastrointestinal discomfort[1].
-
Combustibility: As a solid, fine dust can form explosive mixtures with air[1][2].
-
Aquatic Toxicity: Considered harmful to aquatic organisms[1].
A thorough risk assessment should be conducted before handling this compound, considering the form of the chemical (solid powder or liquid solution) and the scale of the procedure.
II. Personal Protective Equipment (PPE)
When handling this compound in any form, the following personal protective equipment (PPE) is mandatory:
| PPE Category | Item | Specification |
| Eye Protection | Safety glasses or goggles | Must be worn at all times. |
| Hand Protection | Chemical-resistant gloves | Inspect gloves before use and use proper removal technique[3]. |
| Body Protection | Laboratory coat | To prevent skin contact. |
| Respiratory | Respirator | Recommended when handling the powder form to avoid dust inhalation[1]. |
III. Disposal Procedures for this compound
All waste containing this compound must be treated as hazardous waste. Do not dispose of this compound or its solutions down the drain[1].
A. Solid this compound Waste:
-
Collection: Carefully sweep or vacuum spilled solid this compound, avoiding the creation of dust clouds[1].
-
Containment: Place the collected powder into a clearly labeled, sealed, and chemically compatible hazardous waste container[1].
-
Labeling: The container must be labeled with "Hazardous Waste," the full chemical name ("this compound"), and any associated hazard symbols.
-
Storage: Store the waste container in a designated, secure area away from incompatible materials, such as strong oxidizing agents[1][2].
B. This compound Solutions:
-
Collection: Collect all aqueous and solvent-based solutions containing this compound.
-
Containment: Pour the solutions into a designated, leak-proof, and clearly labeled hazardous waste container[1]. The container material must be compatible with the solvent used.
-
Labeling: Label the container with "Hazardous Waste," the full chemical name ("this compound"), the solvent(s) used, and the approximate concentration.
-
Storage: Store the waste container in a designated, secure area, segregated from incompatible materials[1].
C. Contaminated Materials:
-
Collection: All materials that have come into contact with this compound, such as gloves, absorbent pads, and pipette tips, must be considered hazardous waste[1][4].
-
Containment: Place these materials into a sealed, labeled hazardous waste bag or container[1].
-
Disposal: Dispose of these materials as hazardous waste[1].
D. Empty Containers:
-
Treatment: Empty containers that held this compound must be managed as hazardous waste[1].
-
Rinsing: It is recommended to triple rinse the container with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste[4].
-
Disposal: After thorough rinsing and air-drying, and with all labels defaced or removed, the container may be disposed of as regular solid waste, though local regulations should be confirmed[4].
IV. Spill Procedures
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
A. Minor Spills:
-
Solid: Wearing appropriate PPE, gently sweep or vacuum the spilled solid, avoiding dust generation[1]. Clean the area with a damp cloth and decontaminate.
-
Liquid: Absorb the spill with an inert material such as vermiculite, sand, or absorbent pads[1]. Collect the contaminated absorbent material into a sealed, labeled container for hazardous waste disposal[1]. Clean the spill area with a suitable solvent and then decontaminate.
B. Major Spills:
-
Evacuate: Immediately evacuate the area[1].
-
Alert: Notify the appropriate emergency response personnel and the Environmental Health & Safety (EHS) department[1].
-
Restrict Access: Secure the area and prevent entry[1].
-
Provide Information: Be prepared to provide details of the spill to emergency responders[1].
V. Waste Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
